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Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Preamble: From Structural Features to Mechanistic Hypotheses In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a therapeutic candidate is paved with rigorous mechanistic investi...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: From Structural Features to Mechanistic Hypotheses

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a therapeutic candidate is paved with rigorous mechanistic investigation. The compound 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, while not extensively characterized in publicly available literature, presents a compelling case for exploration based on its distinct structural motifs. This guide eschews a speculative declaration of a single mechanism of action. Instead, it adopts the perspective of a senior application scientist, outlining a comprehensive, multi-pronged strategy to systematically elucidate the biological activity of this molecule. We will dissect its chemical architecture to formulate plausible hypotheses and then detail the requisite experimental workflows to validate or refute them, thereby providing a robust framework for its investigation.

The structure of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is characterized by two key features: a pyrrolidine ring and an α-chloro ketone moiety. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic drugs, where it can influence shape, polarity, and binding affinity to biological targets. Conversely, the α-chloro ketone is a reactive electrophilic group, a class of functionalities known to act as "warheads" in targeted covalent inhibitors by forming stable bonds with nucleophilic residues on proteins. This duality suggests two primary, non-mutually exclusive, avenues for its mechanism of action: reversible, non-covalent interactions driven by the pyrrolidine core, or irreversible, covalent modification of a target protein via the α-chloro ketone.

This document will therefore serve as a technical whitepaper, providing researchers, scientists, and drug development professionals with a logical and experimentally sound roadmap to unravel the molecular pharmacology of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone.

Part 1: Core Mechanistic Hypotheses

Based on the compound's chemical structure, we can propose two primary hypotheses for its mechanism of action. These hypotheses will form the basis of our investigational strategy.

Hypothesis A: Covalent Inhibition via Electrophilic Attack

The α-chloro ketone is a well-established reactive moiety. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon electrophilic and susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine within a protein's binding pocket. This would result in the formation of a stable, covalent bond between the compound and its target protein, leading to irreversible inhibition. This mechanism is a cornerstone of many modern therapeutics, offering high potency and prolonged duration of action.

Hypothesis B: Non-Covalent Target Engagement

The pyrrolidine ring is a common pharmacophore in a vast array of biologically active molecules, including synthetic cathinone derivatives and various central nervous system agents. Its three-dimensional structure and the presence of the methoxy group can facilitate specific, non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) with a biological target, such as a G-protein coupled receptor (GPCR), an ion channel, or an enzyme. In this scenario, the compound would act as a reversible inhibitor, antagonist, or agonist.

Part 2: A Phased Experimental Strategy for Mechanism Deconvolution

A systematic, multi-tiered approach is essential to efficiently and accurately determine the mechanism of action. The following experimental workflow is designed to first identify the biological target(s) and then to characterize the nature of the interaction.

Phase 1: Target Identification and Phenotypic Screening

The initial step is to ascertain if the compound elicits a biological response and to identify its molecular target.

1.1. Broad-Based Phenotypic Screening: A high-throughput screen across a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) can provide initial insights into potential anti-proliferative activity and a preliminary spectrum of susceptible cell types.

1.2. Target Agnostic Target Identification: Several unbiased approaches can be employed to identify the direct binding partners of the compound:

  • Affinity Chromatography: The compound can be immobilized on a solid support to create an affinity matrix. This matrix is then used to "pull down" binding partners from cell lysates. The captured proteins are subsequently identified by mass spectrometry.

  • Competitive Activity-Based Protein Profiling (ABPP): This technique is particularly well-suited for identifying targets of covalent inhibitors. A broad-spectrum covalent probe is used to label a class of enzymes in a cell lysate. In a competitive experiment, pre-incubation with 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone would prevent the probe from binding to its target, a change that can be quantified by mass spectrometry.

Experimental Protocol: Affinity Chromatography Pulldown

  • Ligand Immobilization: Synthesize an analog of the compound with a linker arm suitable for conjugation to activated sepharose beads.

  • Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in the phenotypic screen.

  • Affinity Capture: Incubate the lysate with the compound-conjugated beads. A control incubation with unconjugated beads should be run in parallel.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, visualize with a protein stain, and excise unique bands for identification by LC-MS/MS.

Logical Workflow for Target Identification

G A 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone B Phenotypic Screening (e.g., NCI-60 Panel) A->B C Identification of Responsive Cell Lines B->C D Target Agnostic Screening (e.g., Affinity Chromatography, ABPP) C->D Informed by phenotypic data E List of Potential Binding Partners D->E F Target Validation E->F

Caption: A streamlined workflow for identifying the molecular targets of the compound.

Phase 2: Validating Target Engagement and Characterizing the Interaction

Once a list of putative targets is generated, it is crucial to validate the interaction and determine its nature (covalent vs. non-covalent, reversible vs. irreversible).

2.1. Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between the compound and a purified recombinant target protein and to quantify the binding affinity (KD).

2.2. Covalent Modification Assessment: To specifically test for covalent binding, intact protein mass spectrometry is the gold standard.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified target protein with an excess of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone for various time points.

  • Sample Preparation: Desalt the protein-compound mixture to remove unbound compound.

  • Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: A mass shift corresponding to the molecular weight of the compound would confirm covalent adduction. The lack of a mass shift would suggest a non-covalent interaction.

2.3. Enzymatic Assays: If the identified target is an enzyme, its activity can be monitored in the presence of the compound to determine the inhibitory concentration (IC50). To distinguish between reversible and irreversible inhibition, a "jump-dilution" experiment can be performed.

Table 1: Expected Outcomes to Differentiate Mechanisms

AssayExpected Outcome for Covalent InhibitionExpected Outcome for Non-Covalent Inhibition
Mass Spectrometry Mass of protein increases by the mass of the compound.No change in the mass of the protein.
Jump-Dilution Assay Enzyme activity is not restored upon dilution of the inhibitor-enzyme complex.Enzyme activity is restored upon dilution.
Dialysis Inhibitory effect persists after dialysis.Inhibitory effect is lost after dialysis.

Signaling Pathway for Covalent Inhibition

G cluster_0 Cellular Environment A Compound B Target Protein (with Nucleophile, e.g., Cys-SH) A->B Binding C Covalent Adduct (Protein-S-Compound) B->C Nucleophilic Attack (Irreversible) D Loss of Protein Function C->D E Downstream Cellular Effect D->E

Caption: Hypothesized pathway for irreversible covalent inhibition.

Phase 3: Cellular Assays to Elucidate Functional Consequences

Connecting target engagement to a cellular phenotype is the final step in mechanism of action elucidation.

3.1. Target Engagement in Cells: A cellular thermal shift assay (CETSA) can be used to confirm that the compound engages its target in a cellular context. Binding of the compound to its target protein typically increases the protein's thermal stability.

3.2. Downstream Signaling Analysis: Once the target is confirmed, its role in cellular signaling pathways must be investigated. For example, if the target is a kinase, a western blot analysis of its downstream substrates' phosphorylation status would be informative. If the target is a component of a specific signaling pathway, reporter gene assays can be employed to measure the pathway's activity.

3.3. Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound is crucial. For instance, replacing the chlorine atom with a hydrogen would create a non-reactive analog. If this analog is inactive, it provides strong evidence for a covalent mechanism of action.

Conclusion

The molecular architecture of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, with its dual features of a pyrrolidine scaffold and an α-chloro ketone moiety, points towards a rich and complex pharmacology. A definitive statement on its mechanism of action is premature without empirical data. However, the structured, hypothesis-driven experimental plan detailed in this guide provides a clear and logical path forward for its investigation. By systematically progressing from broad phenotypic screening to specific target validation and functional analysis, researchers can confidently and efficiently elucidate the biological role of this and other novel chemical entities. This rigorous approach, grounded in established biochemical and cell biological principles, is fundamental to the successful translation of chemical novelty into therapeutic innovation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of (R)
  • Benchchem. An In-depth Technical Guide to 2-chloro-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery.
  • Watterson, L. R., et al. (2015).
  • ChemicalBook. (R)-3-METHOXYPYRROLIDINE | 120099-60-7.
  • Al-Ostoot, F. H., et al. Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • UNT Health Science Center.
  • Hernández-Vázquez, E., et al. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC - NIH.
  • EvitaChem. 2-(2-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one.
  • Gour, H., et al. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PMC.
  • Kumar, S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC.
  • PharmaBlock.
  • Caroff, E., et al. (2015). 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel
Exploratory

"2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone" molecular weight and formula

An In-depth Technical Guide to 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone Introduction 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a substituted pyrrolidine derivative belonging to the class of α-chloro-amide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Introduction

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a substituted pyrrolidine derivative belonging to the class of α-chloro-amides. This bifunctional molecule incorporates a reactive α-chloro-amide moiety, making it a valuable building block in synthetic organic chemistry. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs, and the presence of a methoxy group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The reactive chloroacetyl group serves as an electrophilic site, enabling a variety of nucleophilic substitution reactions for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the molecular properties, a plausible synthetic pathway, potential applications, and safety considerations for 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, aimed at researchers and professionals in drug discovery and chemical development.

Physicochemical Properties

The fundamental physicochemical properties of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone are derived from its molecular structure. These properties are crucial for its handling, reactivity, and potential applications in further chemical synthesis. A stereoisomer, 2-Chloro-1-((R)-3-methoxy-pyrrolidin-1-yl)-ethanone, is commercially available, which confirms the molecular formula and weight of the parent compound[1].

PropertyValueSource
Molecular Formula C₇H₁₂ClNO₂[1]
Molecular Weight 177.63 g/mol [1]
CAS Number 1354000-92-2 (for the (R)-isomer)[1]

The molecular formula, C₇H₁₂ClNO₂, is determined by the summation of all atoms in the structure: a four-carbon pyrrolidine ring, a one-carbon methoxy group, and a two-carbon chloroacetyl group, along with the corresponding hydrogen, chlorine, nitrogen, and oxygen atoms. The molecular weight is calculated based on the atomic weights of these constituent elements.

Synthesis

A definitive, peer-reviewed experimental protocol for the synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is not widely available in public literature. However, a standard and logical synthetic approach would involve the acylation of 3-methoxypyrrolidine with chloroacetyl chloride. This is a common method for the formation of α-chloro-amides.

General Experimental Protocol: Acylation of 3-Methoxypyrrolidine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-methoxypyrrolidine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add an appropriate organic or inorganic base (e.g., triethylamine or potassium carbonate) to the solution to act as an acid scavenger for the hydrochloric acid byproduct.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the acylation reaction.

  • Acylation: Add chloroacetyl chloride dropwise to the stirred solution while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography on silica gel to afford the pure 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxypyrrolidine 3-Methoxypyrrolidine Acylation Acylation 3-Methoxypyrrolidine->Acylation Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Acylation Base Base Base->Acylation Solvent Solvent Solvent->Acylation Workup Workup Acylation->Workup Reaction Completion Purification Purification Workup->Purification Crude Product Target_Molecule 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone Purification->Target_Molecule Pure Product

Caption: A general workflow for the synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone.

Potential Applications in Research and Drug Development

While specific applications of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone are not extensively documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry. The α-chloro-amide functionality is a reactive handle for introducing the N-acylpyrrolidine moiety into larger molecules.

  • Scaffold for Biologically Active Molecules: The pyrrolidine ring is a key structural feature in numerous pharmaceuticals. This compound can serve as a starting material for the synthesis of novel pyrrolidine-based compounds with potential therapeutic activities.

  • Fragment-Based Drug Discovery: As a small molecule with a reactive site, it could be used in fragment-based screening to identify new binding partners for biological targets. The chloroacetyl group can form covalent bonds with nucleophilic residues (such as cysteine) in proteins, enabling its use as a covalent binder.

  • Intermediate for Heterocyclic Synthesis: α-Haloketones are well-established precursors for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles. For example, they are used in the Hantzsch thiazole synthesis.

Safety Information

Detailed toxicological data for 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is not available. However, based on the known hazards of α-chloro-amides and the safety data for its (R)-isomer, certain precautions should be taken[1].

  • Hazards: The compound is likely to be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation[1].

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[1].

Conclusion

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a valuable synthetic intermediate with considerable potential in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, combining a desirable pyrrolidine scaffold with a reactive electrophilic center, makes it a useful tool for the construction of more complex and potentially biologically active molecules. While detailed studies on this specific compound are limited, its structural similarity to other well-known reagents provides a strong basis for its utility in drug discovery and development.

References

  • Oakwood Chemical. 2-Chloro-1-((R)-3-methoxy-pyrrolidin-1-yl)-ethanone. [Link]

  • PubChem. C7H12ClNO2. [Link]

Sources

Foundational

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone: A Chloroacetamide Warhead in Covalent Fragment-Based Drug Discovery

Executive Summary The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to drug previously "undruggable" targets. At the forefront of this revolution is Covalent Fragment-Based Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to drug previously "undruggable" targets. At the forefront of this revolution is Covalent Fragment-Based Drug Discovery (FBDD). 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a highly versatile, low-molecular-weight covalent fragment. It combines a reactive chloroacetamide warhead with a 3-methoxypyrrolidine scaffold , serving as a critical building block for identifying novel allosteric and orthosteric binding pockets across the human proteome.

This technical guide provides an in-depth analysis of the mechanistic profiling, target engagement strategies, and self-validating experimental workflows required to utilize this compound in modern chemoproteomics.

Chemical Biology & Mechanistic Profiling

The Electrophilic Warhead: Chloroacetamide

The chloroacetyl group is a well-established electrophile that undergoes irreversible SN​2 nucleophilic substitution, primarily targeting the thiolate anion ( S− ) of cysteine residues[1]. Unlike acrylamides, which act as "soft" Michael acceptors, chloroacetamides are slightly "harder" electrophiles. This distinct stereoelectronic profile makes them exceptionally suited for targeting highly nucleophilic cysteines—such as catalytic cysteines in proteases or those situated in microenvironments that significantly lower their pKa​ [2].

Scaffold Contribution: 3-Methoxy-pyrrolidine

The non-covalent recognition phase ( Ki​ ) is the prerequisite for specific covalent bond formation ( kinact​ ). The 3-methoxypyrrolidine moiety provides three critical advantages:

  • Conformational Restriction: The pyrrolidine ring restricts the rotameric states of the amide bond, pre-organizing the chloroacetamide warhead into a reactive trajectory.

  • Hydrogen Bonding Vector: The methoxy group at the 3-position acts as a hydrogen bond acceptor, allowing the fragment to probe shallow S1/S2 sub-pockets on the protein surface.

  • Physicochemical Tuning: The cyclic aliphatic nature of pyrrolidine maintains excellent aqueous solubility and cell permeability, adhering strictly to the "Rule of Three" for fragment libraries.

CysMod A Target Protein (Nucleophilic Cys-SH) C Non-covalent Encounter Complex A->C Reversible Binding (K_i) B 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone B->C D Transition State (SN2 Attack) C->D Deprotonation & Attack E Covalent Adduct (Thioether Bond) + HCl D->E Irreversible Alkylation (k_inact)

Kinetic pathway of cysteine irreversible covalent modification by chloroacetamides.

Target Engagement Landscape

Chloroacetamide-based libraries have successfully unlocked challenging therapeutic targets. By utilizing fragments like 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, researchers can map ligandable cysteines across complex proteomes:

  • Transcription Factors (TEAD/YAP1): Chloroacetamide fragments have been successfully screened to target the conserved cysteine within the palmitate binding pocket of TEAD, allosterically disrupting its interaction with the YAP1 oncoprotein[3].

  • Isomerases (Pin1): The development of Sulfopin, a potent Pin1 inhibitor, originated from screening a chloroacetamide fragment library against the active site Cys113[1][4].

  • Viral Proteases: Chloroacetamide scaffolds have yielded high-value covalent fragments co-crystallized with the SARS-CoV-2 main protease (Mpro), offering critical starting points for antiviral drug design[1].

  • Caspases: Proteome-wide screening of chloroacetamides identified selective modifiers of pro-caspase 8, demonstrating that these fragments can distinguish between inactive zymogens and active enzymes[5].

Experimental Protocols & Workflows

To ensure scientific integrity, covalent fragment screening must employ self-validating systems. The following protocols outline the rigorous methodologies required to validate the biological activity of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone.

Protocol 1: Intact Protein Mass Spectrometry (Primary Screening)

Causality: Intact MS is utilized because it provides unambiguous, direct evidence of a 1:1 covalent adduct (a mass shift of +177.05 Da for this specific compound minus HCl), bypassing false positives caused by compound aggregation or assay interference.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Do not use DTT or β -mercaptoethanol, as these thiols will competitively quench the chloroacetamide warhead. Use TCEP if a reducing agent is mandatory.

  • Fragment Incubation: Add 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (from a 100 mM DMSO stock) to a final concentration of 50 µM (25x molar excess). Keep final DMSO 1%.

  • Time-Course Reaction: Incubate at 25°C. Withdraw 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction by adding 1 µL of 10% formic acid to lower the pH and protonate the target cysteine, halting the SN​2 reaction.

  • LC-MS Analysis: Inject onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 algorithms to calculate the percentage of modified protein.

Protocol 2: isoTOP-ABPP for Proteome-Wide Selectivity

Causality: While intact MS proves target engagement, it does not prove selectivity. isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling) uses competitive labeling in complex cell lysates to quantify proteome-wide off-target effects[5].

Step-by-Step Methodology:

  • Lysate Treatment: Treat 2 mg of MDA-MB-231 cell lysate with 50 µM of the fragment (or DMSO control) for 1 hour at 37°C.

  • Probe Labeling: Add 100 µM of a broad-spectrum reactive cysteine probe (e.g., Iodoacetamide-Alkyne, IA-Alkyne) for 1 hour. Self-Validation: If the fragment covalently occupies a specific cysteine, the IA-Alkyne cannot bind it.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) to attach isotopically heavy (for fragment-treated) or light (for DMSO control) biotin-azide tags.

  • Enrichment & Digestion: Combine the heavy and light lysates in a 1:1 ratio. Enrich labeled proteins using streptavidin agarose, wash stringently, and perform on-bead trypsin digestion.

  • Quantification: Analyze the released peptides via LC-MS/MS. A Light/Heavy ratio >4 indicates that the fragment successfully outcompeted the probe, validating specific site engagement.

ABPPWorkflow S1 1. Proteome Incubation (Fragment + Lysate) S2 2. Probe Labeling (IA-Alkyne addition) S1->S2 Fragment blocks accessible Cys S3 3. CuAAC Click Chemistry (Heavy/Light Biotin-Azide) S2->S3 Tags residual unbound Cys S4 4. Enrichment & Digestion (Streptavidin + Trypsin) S3->S4 Isotope tagging for quantification S5 5. LC-MS/MS Quantification (Identify engaged Cys) S4->S5 Ratio analysis (Control vs Treated)

Step-by-step isoTOP-ABPP workflow for proteome-wide covalent target validation.

Quantitative Data & Benchmarking

To contextualize the utility of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, it is essential to benchmark its reactivity and validation metrics against other common covalent warheads[6][7].

Table 1: Kinetic Benchmarking of Covalent Warheads

Warhead TypeReaction MechanismTypical Target ResidueRelative Intrinsic ReactivityReversibility
Chloroacetamide SN​2 SubstitutionCys (low pKa​ )Moderate - HighIrreversible
Acrylamide Michael AdditionCysLow - ModerateIrreversible
Chloromethyl Ketone SN​2 SubstitutionCys / HisVery HighIrreversible
Fluoroacetamide SN​2 SubstitutionCysVery LowIrreversible
Sulfonyl Fluoride SuFExSer / Tyr / LysModerateIrreversible

Table 2: Validation Metrics for FBDD Hit Prioritization

ParameterThreshold for "Hit" StatusExperimental MethodRationale
Mass Shift > 50% modification at 2 hrsIntact MSConfirms robust covalent bond formation.
Stoichiometry Strictly 1:1 adductIntact MSMultiple adducts indicate non-specific reactivity.
kinact​/KI​ >50 M−1s−1 Fluorescence/MS KineticsEnsures the fragment relies on binding affinity ( KI​ ), not just warhead reactivity.
Proteome Selectivity <5 off-targets identifiedisoTOP-ABPPGuarantees the scaffold drives specific recognition.

References

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC. nih.gov.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au. acs.org.
  • Peptide-Based Targeted Covalent Inhibitors | ACS Applied M
  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target | bioRxiv. biorxiv.org.
  • Fragment-based covalent ligand discovery - RSC Chemical Biology. rsc.org.
  • Discovery of Potent, Allosteric GSTO1 Covalent Inhibitors with a New Binding Mode. acs.org.
  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets | Chemical Reviews. acs.org.

Sources

Exploratory

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone: A Versatile Electrophilic Building Block in Advanced Organic Synthesis

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (often referred to as 1-(chloroacetyl)-3-methoxypyrrolidine) has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (often referred to as 1-(chloroacetyl)-3-methoxypyrrolidine) has emerged as a highly versatile, dual-functional building block. Structurally, it combines a highly reactive α -chloroacetamide electrophilic center with a 3-methoxypyrrolidine motif. This specific combination is highly prized in drug discovery, particularly in the synthesis of kinase inhibitors (such as ) and CNS-active agents, where the pyrrolidine ring provides rigid vector geometry and the methoxy group modulates lipophilicity (LogD) and introduces a critical chiral hydrogen-bonding acceptor.

This technical guide provides an in-depth mechanistic profiling, optimized synthetic methodologies, and self-validating experimental protocols for the generation and downstream diversification of this critical building block.

Structural & Mechanistic Profiling

The utility of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone lies in its highly predictable reactivity profile, governed by two distinct structural domains:

  • The α -Chloroacetamide Electrophile: The carbonyl group adjacent to the chloromethyl moiety significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond. This electronic activation makes the α -carbon exceptionally susceptible to bimolecular nucleophilic substitution ( SN​2 ). Unlike bromo- or iodoacetamides, which are often too reactive and prone to degradation or unwanted side reactions during storage, the chloroacetamide strikes an optimal balance between bench stability and electrophilic reactivity.

  • The 3-Methoxypyrrolidine Core: The inclusion of the methoxy group at the 3-position introduces a stereocenter (typically utilized as the pure (R)- or (S)-enantiomer). In target-based drug design, this methoxy group often projects into solvent-exposed regions or interacts with specific hinge-region residues in kinase domains, while the pyrrolidine ring restricts the conformational flexibility of the resulting drug molecule.

SN2_Mechanism Nuc Nucleophile (e.g., R-NH2, R-OH) TS Transition State [Nuc···CH2···Cl]‡ Nuc->TS HOMO attacks LUMO at α-Carbon SM 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone SM->TS Electrophilic Acceptor Prod Functionalized Product TS->Prod Inversion of Configuration LG Chloride Ion (Cl⁻) TS->LG Leaving Group Departure

Figure 1: Mechanistic logic of SN2 nucleophilic displacement on the alpha-chloroacetamide core.

Synthetic Methodologies: From Precursors to the Building Block

The synthesis of the building block is achieved via the N -acylation of 3-methoxypyrrolidine with chloroacetyl chloride. While conceptually straightforward, the reaction requires precise control over temperature and stoichiometry to prevent the formation of impurities.

Because 3-methoxypyrrolidine is a secondary amine, it reacts vigorously with acid chlorides. Furthermore, the starting amine is almost exclusively supplied and stored as a hydrochloride salt to prevent oxidative degradation and maintain stereochemical integrity. This necessitates the use of an organic base to liberate the free amine in situ.

Causality in Reagent Selection
  • Base Selection: Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA) are preferred over aqueous inorganic bases (Schotten-Baumann conditions) because aqueous conditions can lead to partial hydrolysis of the chloroacetyl chloride to chloroacetic acid, reducing the effective electrophile concentration.

  • Temperature Control (0 °C): The addition of chloroacetyl chloride is highly exothermic. If the temperature exceeds 10 °C, the base can abstract an α -proton from the chloroacetyl chloride, generating a highly reactive ketene intermediate. This leads to complex polymerization and degradation products, drastically reducing the yield.

Table 1: Comparison of Base/Solvent Systems for Chloroacetylation
Solvent SystemBase UsedTemp ProfileYield / Purity ImpactMechanistic Causality
DCM (Anhydrous) DIPEA (2.2 eq) 0 °C RT >95% / High DIPEA is non-nucleophilic; efficiently scavenges HCl without reacting with the electrophile.
THFTEA (2.2 eq)0 °C RT~85% / ModerateTEA forms a thick precipitate (TEA·HCl) in THF, which can trap unreacted starting materials.
Water / EtOAcNaOH (Aqueous)0 °C~70% / LowBiphasic Schotten-Baumann conditions cause competitive hydrolysis of chloroacetyl chloride.

Downstream Applications: SN2 Diversification in Drug Discovery

Once synthesized, 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone serves as a central hub for library generation. By subjecting the building block to various nucleophiles, researchers can rapidly synthesize diverse arrays of compounds. This strategy has been extensively documented in the synthesis of and complex fused-heterocyclic.

Diversification cluster_nucs Nucleophilic Diversification (SN2) BB Core Building Block 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone Amines 1° / 2° Amines (N-Alkylation) BB->Amines K2CO3, NaI, MeCN, 60°C Phenols Phenols / Alcohols (O-Alkylation) BB->Phenols Cs2CO3, DMF, 80°C Thiols Thiols (S-Alkylation) BB->Thiols DIPEA, DCM, RT Target1 RET Kinase Inhibitors Amines->Target1 Target2 GPCR Ligands Phenols->Target2 Target3 Covalent Probes Thiols->Target3

Figure 2: Strategic diversification of the building block via SN2 reactions to generate focused libraries.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in self-validating steps to ensure high fidelity and reproducibility without requiring immediate LC-MS confirmation.

Protocol A: Synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Objective: Synthesize the core building block from the amine hydrochloride salt.

Reagents:

  • 3-Methoxypyrrolidine hydrochloride: 1.0 eq (10.0 mmol, 1.37 g)

  • Chloroacetyl chloride: 1.05 eq (10.5 mmol, 0.84 mL)

  • N,N -Diisopropylethylamine (DIPEA): 2.2 eq (22.0 mmol, 3.83 mL)

  • Anhydrous Dichloromethane (DCM): 0.2 M (50 mL)

Step-by-Step Methodology & Causality:

  • Preparation: Suspend 3-methoxypyrrolidine hydrochloride in anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the highly moisture-sensitive chloroacetyl chloride.

  • Base Addition: Add DIPEA (2.2 eq) to the suspension and stir for 10 minutes at room temperature until the solution becomes homogeneous. Causality: The first equivalent of DIPEA deprotonates the hydrochloride salt to generate the free nucleophilic amine. The remaining 1.2 equivalents serve as the acid scavenger for the subsequent reaction.

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve chloroacetyl chloride (1.05 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at 0 °C strictly controls the exothermic acylation, preventing thermal runaway and the formation of ketene-derived polymeric impurities.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validating Workup:

    • Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 x 25 mL). Validation: This step is self-validating; any unreacted 3-methoxypyrrolidine or excess DIPEA is immediately protonated and partitioned entirely into the aqueous layer.

    • Wash the organic layer with saturated aqueous NaHCO3​ (25 mL). Validation: This neutralizes and removes any chloroacetic acid byproduct (formed from trace moisture).

    • Wash with brine (25 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Protocol B: SN2 Diversification via Finkelstein Catalysis

Objective: Couple the building block with a sterically hindered secondary amine (e.g., a piperazine derivative).

Reagents:

  • 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone: 1.0 eq (1.0 mmol)

  • Secondary Amine (Nucleophile): 1.1 eq (1.1 mmol)

  • Potassium Carbonate ( K2​CO3​ ): 2.0 eq (2.0 mmol)

  • Sodium Iodide (NaI): 0.1 eq (0.1 mmol)

  • Acetonitrile (MeCN): 10 mL

Step-by-Step Methodology & Causality:

  • Activation: Dissolve the chloroacetamide building block in MeCN. Add K2​CO3​ and NaI. Stir at room temperature for 15 minutes. Causality: NaI acts as a Finkelstein catalyst. The chloride is transiently displaced by the iodide ion to form an α -iodoacetamide in situ. Because iodide is a significantly better leaving group than chloride, this drastically lowers the activation energy for the subsequent SN​2 attack.

  • Coupling: Add the secondary amine and heat the suspension to 60 °C for 4 hours. Causality: Heating provides the necessary kinetic energy to overcome the steric hindrance of the secondary amine, while the heterogeneous K2​CO3​ neutralizes the generated acid without hydrolyzing the amide bond.

  • Self-Validating Workup: Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts ( KCl , K2​CO3​ ). Concentrate the filtrate, dissolve in Ethyl Acetate, and wash with water. Validation: The complete removal of inorganic salts via filtration ensures that the crude NMR will be free of baseline distortions caused by ionic species, validating the purity of the organic framework prior to column chromatography.

References

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4(20). URL: [Link]

  • Takeda Pharmaceutical Company Limited. (2014). Heterocyclic compound. U.S. Patent US8722660B2.
  • Khasimbi, S., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 593. URL: [Link]

Foundational

"2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone" reactivity with nucleophiles

An In-Depth Technical Guide to the Nucleophilic Reactivity of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone Introduction: A Versatile Building Block in Modern Synthesis 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Nucleophilic Reactivity of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Introduction: A Versatile Building Block in Modern Synthesis

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a bifunctional molecule belonging to the class of α-chloro-N-acyl amines. Its structure is characterized by a highly reactive electrophilic center and a chiral pyrrolidine moiety, making it a valuable intermediate in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and drug discovery. The presence of the chloroacetyl group provides a predictable and highly reactive site for nucleophilic attack, allowing for the facile introduction of diverse functional groups.

The reactivity of this compound is dominated by the chemistry of α-haloketones. The electron-withdrawing effect of the adjacent amide carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution. This guide provides a comprehensive analysis of the reactivity of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone with common classes of nucleophiles, offering mechanistic insights, predictive models for reaction outcomes, and field-proven experimental protocols for its application in research and development.

Part 1: Core Reactivity Principles and Mechanistic Overview

The primary reaction pathway for α-chloro ketones with most nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) reaction. Several electronic and structural features of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone dictate this reactivity profile.

  • Electrophilic Activation : The inductive effect of both the chlorine atom and the adjacent carbonyl group creates a significant partial positive charge (δ+) on the α-carbon, marking it as the primary site for nucleophilic attack.

  • Leaving Group Ability : The chloride ion (Cl⁻) is an excellent leaving group, facilitating the substitution reaction.

  • Stereochemistry : The α-carbon is prochiral. While the specific substrate has a chiral center on the pyrrolidine ring, the reaction at the α-carbon proceeds with the typical inversion of stereochemistry characteristic of an Sₙ2 mechanism if a chiral center were present at that position.

The general mechanism involves a single, concerted step where the nucleophile attacks the α-carbon from the backside relative to the carbon-chlorine bond, leading to a pentavalent transition state before the chloride ion is expelled.

G cluster_main General Sₙ2 Mechanism Reactants Nucleophile (Nu⁻) + α-Chloro Ketone TS Pentavalent Transition State [Nu---C---Cl]‡ Reactants->TS Backside Attack Products Substituted Product + Cl⁻ TS->Products Leaving Group Departure

Caption: General workflow of the Sₙ2 reaction at the α-carbon.

Part 2: Reactivity with Specific Nucleophile Classes

The choice of nucleophile, solvent, and base are critical parameters that must be optimized to achieve high yields and minimize side reactions.

Nitrogen Nucleophiles (Amines)

Reactions with primary and secondary amines are fundamental transformations, leading to the formation of α-amino ketones, which are key scaffolds in many biologically active molecules.

  • Mechanism : The reaction typically proceeds via a standard Sₙ2 mechanism. Two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can be used as an acid scavenger.

  • Causality of Experimental Choices :

    • Solvent : Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone are preferred. These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity.

    • Temperature : Reactions are often run at room temperature or with gentle heating (40-60 °C) to ensure a reasonable reaction rate without promoting side reactions.

Sulfur Nucleophiles (Thiols)

Thiols are excellent, soft nucleophiles that react readily with the soft electrophilic α-carbon of the substrate. This reaction is a highly efficient method for forming α-thio ketones.

  • Mechanism : The reaction is significantly accelerated by the presence of a mild base (e.g., K₂CO₃, NaHCO₃). The base deprotonates the thiol (R-SH) to form the much more potent thiolate anion (R-S⁻), which is the active nucleophile.

  • Causality of Experimental Choices :

    • Base : A weak, non-nucleophilic base is crucial. Strong bases like NaOH or NaH could promote competing elimination reactions or hydrolysis of the amide bond.

    • Solvent : Polar aprotic solvents like DMF or acetone are ideal as they facilitate the Sₙ2 pathway. In some cases, protic solvents like ethanol can be used, but reaction rates may be slower.

Oxygen Nucleophiles (Alcohols & Water)

Reactions with oxygen nucleophiles are generally slower compared to nitrogen or sulfur nucleophiles due to their lower nucleophilicity.

  • Alcohols : Neutral alcohols react very slowly. To achieve a practical reaction rate, the alcohol must be converted to its corresponding alkoxide using a strong base (e.g., NaH, KOtBu). This generates a potent nucleophile for the Sₙ2 reaction.

  • Water (Hydrolysis) : Hydrolysis to the corresponding α-hydroxy ketone can occur, particularly under basic conditions or during prolonged reaction times in protic solvents. This is often an undesired side reaction that should be minimized by using anhydrous solvents and an inert atmosphere.

Other Nucleophiles (e.g., Azide)

The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions with α-chloro ketones. The resulting α-azido ketones are versatile intermediates that can be readily reduced to primary amines or used in "click" chemistry reactions. A simple Sₙ2 substitution by sodium azide (NaN₃) can produce the corresponding α-azido ketone in high yield.

Part 3: Quantitative Data Summary & Influencing Factors

The rate and outcome of the nucleophilic substitution are governed by a delicate interplay of several factors.

Factors Reactivity Factors Influencing Reactivity Nucleophile Nucleophile + Basicity + Polarizability (Softness) - Steric Hindrance Reactivity->Nucleophile Substrate Substrate + Electrophilicity of α-Carbon - Steric hindrance near reaction site Reactivity->Substrate Solvent Solvent + Polar Aprotic (favors Sₙ2) - Polar Protic (can solvate Nu⁻) Reactivity->Solvent Conditions Conditions + Temperature (Rate) + Base (activates Nu/scavenges acid) - Side Reactions (Elimination) Reactivity->Conditions

Caption: Key factors controlling the outcome of nucleophilic substitution.

Table 1: Summary of Reactivity with Nucleophile Classes

Nucleophile ClassTypical NucleophileRequired ConditionsRelative RateProduct Type
Nitrogen R₂NH (e.g., Pyrrolidine)Base (K₂CO₃ or xs Amine)Fastα-Amino Ketone
Sulfur RSH (e.g., Thiophenol)Mild Base (K₂CO₃)Very Fastα-Thio Ketone
Oxygen ROH (e.g., Methanol)Strong Base (NaH)Slowα-Alkoxy Ketone
Halide I⁻ (Finkelstein Rxn)AcetoneModerateα-Iodo Ketone
Azide N₃⁻ (from NaN₃)DMF or AcetoneFastα-Azido Ketone

Part 4: Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. α-Chloro ketones are lachrymators and should be handled with care.

Protocol 1: General Procedure for Reaction with a Secondary Amine

This protocol describes the synthesis of 2-(pyrrolidin-1-yl)-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, a representative α-amino ketone.

Workflow Diagram

Caption: Step-by-step workflow for amine nucleophilic substitution.

Methodology:

  • Reaction Setup : To a solution of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Nucleophile Addition : Add the secondary amine (e.g., pyrrolidine, 1.1 eq) dropwise to the suspension at room temperature with vigorous stirring.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up : Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl byproduct). Wash the filter cake with a small amount of MeCN.

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel to obtain the desired α-amino ketone.

Rationale : K₂CO₃ is used as a mild, inexpensive base to scavenge the HCl formed, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 transformation.

Protocol 2: General Procedure for Reaction with a Thiol

This protocol details the synthesis of an α-thio ketone using a thiol nucleophile.

Methodology:

  • Reaction Setup : To a solution of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (1.0 eq) in anhydrous acetone (0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Nucleophile Addition : Add the thiol (e.g., thiophenol, 1.05 eq) to the suspension.

  • Reaction Monitoring : Stir the mixture at room temperature. The reaction is typically rapid; monitor by TLC until completion (often < 1 hour).

  • Work-up : Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the resulting crude material by column chromatography.

Rationale : The formation of the highly nucleophilic thiolate anion in situ by the carbonate base dramatically accelerates the reaction. Acetone is a suitable solvent that is easily removed during work-up.

Conclusion

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a prototypical electrophile for Sₙ2 reactions. Its reactivity is robust and predictable, making it an ideal substrate for the introduction of nitrogen, sulfur, and other nucleophilic moieties. By carefully selecting the nucleophile, base, and solvent system, researchers can efficiently generate a diverse array of substituted products, which serve as valuable intermediates for constructing more complex molecular architectures in pharmaceutical and materials science research. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile chemical building block.

References

  • Journal of the American Chemical Society. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl.
  • Benchchem. (n.d.).
  • Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository.
  • Pace, V., & Holzer, W. (2018). Homologation chemistry with nucleophilic α-substituted organometallic reagents: chemocontrol, new concepts and (solved) challenges. Chemical Communications, 54(44), 5523–5537. [Link]

  • PubChem. (n.d.). 2-azido-1-[(3S)-3-methoxypiperidin-1-yl]ethanone. National Center for Biotechnology Information. [Link]

  • Caroff, E., et al. (2015). 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synthesis, handling, and derivatization of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone . This versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, handling, and derivatization of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone . This versatile bifunctional intermediate is a valuable building block in medicinal chemistry and drug discovery, combining the desirable pharmacokinetic properties of the 3-methoxypyrrolidine scaffold with the reactive potential of an α-chloro ketone.[1][2] The α-chloro ketone moiety serves as a potent electrophile, enabling a wide array of nucleophilic substitution reactions and cyclo-condensations to forge complex molecular architectures.[3][4] This document outlines robust protocols for the initial synthesis of the core intermediate, followed by detailed methodologies for its conversion into diverse derivatives, including α-amino ketones and substituted thiazoles. The causality behind experimental choices, safety protocols, and troubleshooting guides are discussed to ensure reproducible and safe laboratory execution.

Introduction: The Strategic Value of the Intermediate

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its incorporation into a molecule can enhance solubility, modulate basicity, and provide specific conformational constraints that improve binding affinity to biological targets. The addition of a methoxy group at the 3-position, as seen in 3-methoxypyrrolidine, introduces a chiral center and a hydrogen bond acceptor, further expanding the potential for targeted molecular interactions.[1][2]

When this substituted pyrrolidine is N-acylated with a chloroacetyl group, the resulting molecule, 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone , becomes a powerful synthetic tool. The core of its utility lies in the α-chloro ketone functional group. The electron-withdrawing effect of the adjacent carbonyl group significantly activates the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack.[3] This heightened reactivity allows for efficient bond formation under relatively mild conditions, making it an ideal precursor for constructing libraries of compounds for drug screening and development.

Synthesis of the Core Intermediate: 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

The most direct route to the title compound is the N-acylation of 3-methoxypyrrolidine with chloroacetyl chloride. This is a standard amide bond formation reaction. The choice of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in a reaction with the acyl chloride or the α-chloro ketone product. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal for this purpose. The reaction should be performed at low temperatures to control the exothermicity and minimize potential side reactions.

Protocol 2.1: Synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Materials:

  • 3-Methoxypyrrolidine (or its hydrochloride salt)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • To a round-bottom flask charged with 3-methoxypyrrolidine (1.0 eq) and anhydrous DCM (approx. 0.2 M), add TEA (1.2 eq). If using the hydrochloride salt of the amine, use 2.2 eq of TEA.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Characterization (Anticipated Data):

  • ¹H NMR: Expect signals for the pyrrolidine ring protons, a singlet for the methoxy group (CH₃O-), and a characteristic singlet for the chloromethyl protons (-COCH₂Cl) typically around 4.0-4.5 ppm.

  • IR Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.[6]

General Workflow for Derivatization

The primary pathway for derivatizing the core intermediate involves leveraging the electrophilicity of the α-carbon. This allows for the construction of a diverse set of molecules through nucleophilic substitution or cyclo-condensation reactions.

G cluster_0 Synthesis of Core Intermediate cluster_1 Derivatization Pathways cluster_2 Product Classes A 3-Methoxypyrrolidine C 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone A->C Acylation (TEA, DCM) B Chloroacetyl Chloride B->C D Nucleophilic Substitution C->D R-NH₂, R-SH, etc. E Cyclo-condensation C->E Thiourea, etc. F α-Amino Ketones (from Amines) D->F G α-Thio Ketones (from Thiols) D->G I Other Derivatives (Azides, Ethers, etc.) D->I H Substituted Thiazoles (from Thioureas) E->H

Caption: General workflow for synthesis and derivatization.

Key Derivatization Protocols

Synthesis of α-Amino Ketone Derivatives

The substitution of the α-chlorine with an amine is a fundamental transformation. This reaction provides access to α-amino ketones, which are important pharmacophores and precursors to many other heterocyclic systems. The reaction typically requires a base to neutralize the HCl generated. Often, using two equivalents of the reacting amine is sufficient, where one acts as the nucleophile and the second as the base.

Materials:

  • 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

  • Primary or Secondary Amine (e.g., piperidine, morpholine, benzylamine)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium iodide (NaI, catalytic)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the core intermediate (1.0 eq) in ACN or DMF.

  • Add the desired amine (2.2 eq). Alternatively, use the amine (1.1 eq) and an inorganic base like K₂CO₃ (1.5 eq).

  • (Optional) Add a catalytic amount of NaI (0.1 eq). This can accelerate the reaction via an in situ Finkelstein reaction, converting the more stable C-Cl bond to a more reactive C-I bond.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the final α-amino ketone.

EntryAmine NucleophileBaseSolventTemp (°C)Typical Yield (%)
1MorpholineK₂CO₃ACN6085-95
2BenzylamineBenzylamine (excess)DMF2580-90
3PiperidineK₂CO₃ACN6088-96
4AnilineDIPEADMF8065-75
Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic cyclo-condensation reaction between an α-haloketone and a thioamide-containing compound (like thiourea or a substituted thiourea) to form a thiazole ring.[7] This is an exceptionally powerful method for accessing highly functionalized thiazole derivatives, which are prevalent in pharmaceuticals.

hantzsch_mechanism start Core Intermediate (α-Chloro Ketone) intermediate1 Thio-ether Adduct (Intermediate) start->intermediate1 1. Nucleophilic Attack (S on α-Carbon) thiourea Thiourea (Nucleophile) thiourea->intermediate1 intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 2. Intramolecular Cyclization product 2-Aminothiazole Derivative intermediate2->product 3. Dehydration (-H₂O)

Caption: Simplified Hantzsch Thiazole Synthesis Pathway.

Materials:

  • 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

  • Thiourea or substituted thiourea

  • Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

  • In a round-bottom flask, combine the core intermediate (1.0 eq) and the thiourea derivative (1.1 eq) in ethanol.

  • Heat the mixture to reflux (approx. 78 °C for EtOH) and maintain for 3-6 hours.

  • Monitor the reaction by TLC. A new, more polar spot corresponding to the thiazole product should appear.

  • Upon completion, cool the reaction mixture to room temperature. Often, the product hydrochloride salt will precipitate.

  • Collect the solid by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated NaHCO₃ solution and extract with EtOAc or DCM.

  • Dry, concentrate, and purify the product by recrystallization or column chromatography.

Safety, Handling, and Stability

Core Compound Stability: α-Chloro ketones are valuable but reactive intermediates susceptible to degradation.[8]

  • pH Sensitivity: They are most stable under acidic conditions (pH < 5). Neutral and basic conditions dramatically increase the rate of hydrolysis to the corresponding α-hydroxy ketone.[8]

  • Moisture: Exposure to atmospheric moisture or residual water in solvents can lead to hydrolysis. Always use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Storage: For long-term stability, store the compound as a pure solid or in a dry, aprotic solvent (e.g., toluene, DCM) at low temperatures (-20°C is recommended), protected from light.[8]

Safety Precautions:

  • Toxicity: α-Chloro ketones are often potent lachrymators (tear-producing agents) and skin irritants.[6] All handling must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber are generally suitable, but consult manufacturer compatibility charts).[9]

  • Waste Disposal: Dispose of all chemical waste, including contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Low or no recovery of starting material after workup Hydrolysis: Exposure to basic or neutral aqueous conditions (e.g., bicarbonate wash) during workup.Maintain acidic conditions (pH 3-5) during extractions. Work quickly and minimize contact time with the aqueous phase. Ensure the compound is stored in an anhydrous solvent.[8]
Appearance of α-hydroxy ketone impurity Hydrolysis: Reaction with residual water in solvents or exposure to atmospheric moisture.Use freshly distilled or commercially available anhydrous solvents. Store the compound under an inert atmosphere. Prepare solutions immediately before use.[8]
Inconsistent reaction yields in derivatization Starting Material Degradation: The α-chloro ketone has degraded during storage.Verify the purity of the starting material by NMR or LC-MS before each use. Ensure proper storage conditions (-20°C, inert atmosphere).[8]
Formation of unexpected rearranged product Base-Mediated Rearrangement: Presence of a strong base may induce a Favorskii-type rearrangement.Avoid strong, non-nucleophilic bases where possible. If a base is required, use a milder base (e.g., K₂CO₃) or add it at low temperature just before use.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). The Significance of 3-Methoxypyrrolidine in Advanced Chemical Synthesis.
  • Benchchem. (2025). Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids.
  • Benchchem. (2025). Technical Support Center: Managing α-Chloro Ketone Stability.
  • Erian, A. W., Sherif, S. M., & Al-Baz, H. I. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-865.
  • van der Westhuizen, J. H. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.
  • Benchchem. (2025). In-depth Technical Guide: 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
  • Benchchem. (2025). An In-depth Technical Guide to 2-chloro-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery.
  • Grygorenko, O. O., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications.

Sources

Application

Application Note: 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone in the Synthesis of Heterocyclic Compounds

Target Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In modern drug discovery, the op...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires the late-stage functionalization of core heterocyclic scaffolds. 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a highly versatile, bifunctional aliphatic building block used extensively to append the 3-methoxypyrrolidine-1-carbonylmethyl moiety to lipophilic drug cores[1].

The Structural Advantage

The selection of this specific building block is driven by three distinct structural features:

  • The α -Chloroamide Moiety: The highly polarized carbon-chlorine bond serves as an excellent electrophile for bimolecular nucleophilic substitution ( SN​2 ) reactions. The adjacent carbonyl group further increases the electrophilicity of the α -carbon by stabilizing the SN​2 transition state through orbital overlap[2].

  • The Amide Linkage: Once appended to a heterocycle, the amide bond provides structural rigidity and metabolic stability against oxidative degradation, a common issue with simple alkyl amines.

  • The 3-Methoxy Group: Appending a 3-methoxypyrrolidine ring strategically lowers the overall lipophilicity ( logP ) of the parent molecule compared to unsubstituted pyrrolidines or piperidines. The ether oxygen acts as a crucial hydrogen bond acceptor, often improving aqueous solubility and target binding affinity[3].

G A 3-Methoxypyrrolidine C DCM / DIPEA (0°C to RT) A->C B Chloroacetyl Chloride B->C D 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone C->D Nucleophilic Acyl Substitution

Workflow for the synthesis of the alpha-chloroamide building block.

Experimental Protocols

The following protocols represent a self-validating system for both the generation of the building block and its subsequent application in heterocyclic N-alkylation.

Protocol A: Synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

This protocol utilizes a nucleophilic acyl substitution pathway. Chloroacetyl chloride is chosen over bromoacetyl bromide due to its superior stability and lower propensity for di-alkylation side reactions[4].

Reagents:

  • 3-Methoxypyrrolidine hydrochloride: 1.0 equivalent (eq)

  • Chloroacetyl chloride: 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.5 eq

  • Dichloromethane (DCM): Anhydrous, 0.2 M

Step-by-Step Methodology:

  • Preparation: Suspend 3-methoxypyrrolidine hydrochloride (10.0 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (25.0 mmol) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt to liberate the free amine without competing as a nucleophile against the highly reactive acid chloride.

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath. Causality: The subsequent acylation is highly exothermic. Controlling the temperature prevents the degradation of chloroacetyl chloride and minimizes the formation of polymeric byproducts.

  • Acylation: Dissolve chloroacetyl chloride (11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL) to neutralize excess acid. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine and DIPEA salts, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a pale yellow oil, which is generally of sufficient purity (>95%) for subsequent steps[1].

Protocol B: N-Alkylation of Heterocyclic Scaffolds

This protocol details the functionalization of a secondary amine-containing heterocycle (e.g., a piperazine or pyrazole derivative) using the synthesized building block[2].

Reagents:

  • Heterocyclic Core (Secondary Amine): 1.0 eq

  • 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone: 1.2 eq

  • Potassium Carbonate ( K2​CO3​ ): 2.0 eq

  • Potassium Iodide (KI): 0.1 eq (Catalytic)

  • N,N-Dimethylformamide (DMF): Anhydrous, 0.1 M

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, dissolve the heterocyclic core (5.0 mmol) and 2-chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (6.0 mmol) in anhydrous DMF (50 mL).

  • Catalysis & Base Addition: Add finely powdered K2​CO3​ (10.0 mmol) and KI (0.5 mmol). Causality: DMF is a polar aprotic solvent that accelerates SN​2 reactions by leaving the nucleophile unsolvated. K2​CO3​ acts as a mild, heterogeneous base to scavenge the generated HCl without inducing base-catalyzed hydrolysis of the amide bond. The addition of KI initiates an in situ Finkelstein reaction, converting the alkyl chloride to an alkyl iodide. Iodide is a vastly superior leaving group, which significantly lowers the activation energy of the SN​2 displacement.

  • Heating: Stir the suspension at 60 °C for 12–16 hours. Monitor completion via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (150 mL). Wash the organic layer extensively with water (3 × 50 mL) and brine (50 mL). Causality: Multiple water washes are critical to completely partition the high-boiling DMF out of the organic phase.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol) to isolate the final N-alkylated heterocycle.

G A Heterocyclic Scaffold (e.g., Piperazine/Pyrazole) C Base (K2CO3) Solvent (DMF) + KI A->C B 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone B->C D Transition State (SN2 Displacement) C->D E N-Alkylated Heterocycle (Target Compound) D->E Chloride/Iodide Elimination

Mechanistic pathway for SN2-mediated heterocyclic N-alkylation.

Quantitative Data: Alkylation Optimization

The choice of solvent, base, and additive profoundly impacts the yield of the SN​2 functionalization. The table below summarizes the optimization parameters for the coupling of 2-chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone with a standard piperazine-based heterocyclic core.

EntrySolventBaseAdditiveTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1DCMDIPEANone252435%Reaction stalls; chloride is a poor leaving group at RT.
2THF K2​CO3​ None651852%Moderate conversion; solvent not polar enough to stabilize SN​2 transition state.
3DMF Cs2​CO3​ None601278%Good conversion; Cesium effect enhances nucleophilicity.
4 DMF K2​CO3​ KI (0.1 eq) 60 12 91% Optimal; in situ iodide exchange rapidly accelerates displacement.
5MeCN K2​CO3​ KI (0.1 eq)801284%Viable alternative to DMF, slightly lower yield due to solubility limits.

References

  • US8722660B2 - Heterocyclic compound Google Patents URL
  • WO2015198045A1 - 3-substituted 2-amino-indole derivatives Google Patents URL
  • Googleapis.com (Patent Application)
  • US20240109917A1 - Pyrazolothiazole carboxamides and their uses as pdgfr inhibitors Google Patents URL

Sources

Method

Application Notes and Protocols for 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone in Medicinal Chemistry

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern drug discovery, the pyrrolidine ring stands as a cornerstone scaffold. Its prevalence in over 50 FDA-approved drugs underscore...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the pyrrolidine ring stands as a cornerstone scaffold. Its prevalence in over 50 FDA-approved drugs underscores its significance, largely due to its ability to confer favorable physicochemical properties such as enhanced aqueous solubility and to act as a versatile pharmacophoric element.[1][2] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving potent and selective interactions with biological targets.[3]

This guide focuses on 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone , a bifunctional building block that marries the desirable pyrrolidine core with a reactive α-chloro ketone moiety. While not extensively documented in public literature, its structural components suggest significant potential as a versatile intermediate in medicinal chemistry. The chloroacetyl group serves as a potent electrophile, enabling covalent linkage to a wide array of nucleophilic fragments, while the 3-methoxy-pyrrolidine portion offers a handle to modulate polarity, metabolic stability, and hydrogen bonding potential of a final drug candidate.[4][5] This document provides a detailed, experience-driven guide to the synthesis and application of this valuable, yet under-explored, chemical entity.

Physicochemical and Predicted Spectroscopic Properties

While experimental data for this specific compound is scarce, its properties can be reliably predicted based on its constituent parts.

PropertyPredicted ValueJustification
Molecular Formula C₇H₁₂ClNO₂Based on chemical structure.
Molecular Weight 177.63 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oilTypical for small N-acyl pyrrolidines.
Boiling Point > 200 °C (decomposes)High boiling point expected due to polarity and molecular weight.
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, THFCommon for moderately polar organic compounds.
¹H NMR (CDCl₃) δ ~3.5-3.8 (m, 4H), 3.9-4.1 (m, 1H), 3.35 (s, 3H), 4.15 (s, 2H), 1.9-2.2 (m, 2H)Signals for pyrrolidine ring protons, methoxy group, α-chloro methylene, and C3-proton.
¹³C NMR (CDCl₃) δ ~166 (C=O), 67 (CH-O), 56 (O-CH₃), 45-50 (CH₂-N), 42 (Cl-CH₂), 30-35 (CH₂)Expected chemical shifts for carbonyl, methoxy, and aliphatic carbons.
Mass Spec (ESI+) m/z = 178.06 [M+H]⁺, 200.04 [M+Na]⁺Expected molecular ion peaks with characteristic chlorine isotope pattern.

PART 1: Synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

The synthesis of the title compound is a straightforward N-acylation reaction. The protocol below is based on well-established methods for the chloroacetylation of secondary amines.[6] The key principle is the nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine base, such as triethylamine, is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol: N-Chloroacetylation of 3-Methoxypyrrolidine
ParameterValue/ReagentNotes
Starting Material 3-Methoxypyrrolidine (or its HCl salt)CAS: 62848-20-8. If using the HCl salt, an additional equivalent of base is required.
Acylating Agent Chloroacetyl chlorideHighly reactive and moisture-sensitive. Handle in a fume hood with care.
Base Triethylamine (Et₃N)Acts as an HCl scavenger. Must be dry.
Solvent Dichloromethane (DCM), anhydrousAprotic solvent to prevent reaction with the acylating agent.
Reaction Temp. 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Stoichiometry 1.0 eq. Amine, 1.1 eq. Chloroacetyl Chloride, 1.2 eq. Et₃NA slight excess of the acylating agent and base ensures complete conversion.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 3-methoxypyrrolidine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Acylation: Add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up (Quenching): Cool the mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any remaining chloroacetyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone .

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 3-Methoxypyrrolidine and Et3N in anhydrous DCM cool Cool to 0 °C prep->cool add Add Chloroacetyl Chloride dropwise cool->add react Stir at Room Temperature (2-4 hours) add->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, NaHCO₃, Brine extract->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify product Pure 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone purify->product

Caption: Workflow for the synthesis of the title compound.

PART 2: Application as an Electrophilic Intermediate

The primary utility of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone lies in its role as an electrophilic building block. The α-chloro ketone is a highly reactive functional group, susceptible to nucleophilic substitution by a wide range of nucleophiles. This reaction, often a simple Sₙ2 displacement, provides a robust and efficient method for introducing the 1-(3-methoxy-pyrrolidin-1-yl)-ethanone moiety into a target molecule.[6] This fragment can be strategically employed to enhance binding affinity, improve pharmacokinetic profiles, or explore new structure-activity relationships (SAR).

General Reaction Scheme

Caption: General nucleophilic substitution pathway.

Protocol: Reaction with a Model Nucleophile (4-Fluorobenzylamine)

This protocol details the reaction with a primary amine to form an α-amino ketone, a common scaffold in medicinal chemistry.

ParameterValue/ReagentNotes
Electrophile 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone1.0 eq.
Nucleophile 4-Fluorobenzylamine1.1 eq.
Base Potassium Carbonate (K₂CO₃), anhydrousA mild inorganic base to scavenge HCl.
Solvent Acetone or Acetonitrile (MeCN)Polar aprotic solvents suitable for Sₙ2 reactions.
Catalyst (Optional) Sodium Iodide (NaI)Can accelerate the reaction via the Finkelstein reaction (in situ conversion of R-Cl to R-I).
Reaction Temp. Room Temperature to 50 °CGentle heating may be required for less reactive nucleophiles.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (approx. 0.2 M).

  • Nucleophile Addition: Add 4-fluorobenzylamine (1.1 eq.) to the stirring suspension.

  • Heating: Heat the reaction mixture to 50 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting electrophile.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration: Wash the filter cake with a small amount of acetone and concentrate the combined filtrates under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography (silica gel, gradient of methanol in DCM) or by preparative HPLC to yield the desired α-amino ketone product.

Conclusion: A Versatile Tool for Drug Discovery

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone represents a highly valuable, though underutilized, synthetic intermediate. Its straightforward preparation and predictable reactivity make it an excellent tool for medicinal chemists. The incorporation of the 3-methoxy-pyrrolidine moiety via this building block allows for subtle yet impactful modifications to lead compounds, potentially improving their potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to confidently integrate this versatile molecule into their drug discovery programs, accelerating the development of novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of (R)-3-Methoxypyrrolidine Hydrochloride as a Versatile Pyrrolidine Derivative in Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of 3-Methoxypyrrolidine in Advanced Chemical Synthesis.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available at: [Link]

  • Masterson, D.S. (2011). Nucleophilic Acyl Substitution. Master Organic Chemistry. Available at: [Link]

  • Gassman, P. G., & Granrud, J. E. (1984). Nucleophilic substitution at centers other than carbon: reaction at the chlorine of N-chloroacetanilides with triethylamine as the nucleophile. Office of Scientific and Technical Information. Available at: [Link]

  • PubChem. (n.d.). (3R)-3-methoxypyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Balaji, B. S., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Yusufov, M. S., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. CyberLeninka. Available at: [Link]

  • MySkinRecipes. (n.d.). (S)-3-Methoxypyrrolidine hydrochloride. Available at: [Link]

  • ACS Publications. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Available at: [Link]

Sources

Application

Using "2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone" to create potential antitumor agents

Application Note: Covalent Targeting Strategies Using 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone in Antitumor Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Covalent Targeting Strategies Using 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone in Antitumor Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (CAS: 1353948-15-8)

Executive Summary & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized oncology, exemplified by the clinical success of KRAS G12C inhibitors. While acrylamides are the most common electrophilic warheads, α -chloroacetamides are increasingly utilized for their ability to target non-catalytic, cryptic cysteine residues with finely tuned reactivity [1, 2].

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a highly versatile bifunctional building block for fragment-based drug discovery (FBDD) and PROTAC linker-warhead design.

  • The Electrophilic Warhead: The α -chloroacetamide moiety undergoes an irreversible SN​2 nucleophilic substitution with the thiolate of a target cysteine. Compared to highly reactive alkylating agents, chloroacetamides offer a milder, more controlled reactivity profile, minimizing off-target toxicity [2].

  • The Recognition Element: The 3-methoxypyrrolidine ring provides critical structural rigidity, reducing the entropic penalty upon binding. The methoxy group acts as a potent hydrogen bond acceptor, making it ideal for anchoring into shallow, polar-hydrophobic crevices, such as the Y220C mutation pocket in the p53 tumor suppressor protein [1].

Experimental Workflows & Logic

To develop an antitumor agent using this compound, researchers must validate both its specific on-target covalent engagement and its systemic stability. The workflow below outlines a self-validating system to ensure the compound acts as a precise targeted inhibitor rather than a promiscuous alkylator.

FBDD_Workflow N1 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone N2 Intact Protein MS (Target Cys) N1->N2 Incubate 1-24h N3 GSH Reactivity Assay (Off-target filter) N1->N3 Selectivity Check N4 Hit Validation (Mass Shift +141 Da) N2->N4 Specific Adduct N3->N4 t1/2 > 120 min N5 Discard (Hyper-reactive) N3->N5 t1/2 < 15 min

Figure 1: Workflow for covalent fragment screening and off-target validation.

Step-by-Step Protocols

Protocol A: Intact Protein Mass Spectrometry (Covalent Engagement)

This protocol verifies the covalent modification of the target protein (e.g., mutant p53 or SHP1) by the chloroacetamide warhead [1, 2].

Causality & Design Choice: Dithiothreitol (DTT) and β -mercaptoethanol (BME) are strictly avoided in the assay buffer. These reagents contain nucleophilic thiols that will react directly with the chloroacetamide, yielding false negatives. TCEP (Tris(2-carboxyethyl)phosphine) is used instead, as it reduces disulfides without competing for the electrophile.

Step-by-Step Method:

  • Protein Preparation: Dilute the recombinant target protein (e.g., p53 Y220C) to 2 μ M in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

  • Self-Validating Control: Prepare a parallel sample using a Cys-to-Ser mutant of the target protein. Logic: If the compound modifies the mutant, it is promiscuously reacting with lysines or histidines, failing the specificity requirement.

  • Compound Incubation: Add 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (final concentration 20 μ M, 1% DMSO) to the protein solutions.

  • Time-Course Sampling: Incubate at 25°C. Withdraw 10 μ L aliquots at 0, 1, 4, and 24 hours. Quench the reaction by adding 1 μ L of 10% formic acid.

  • LC-MS Analysis: Inject samples onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw spectra.

  • Data Interpretation: Look for a mass shift of +141.06 Da (Molecular weight of the compound minus HCl, which is lost during the SN​2 displacement of the chloride leaving group).

Protocol B: Glutathione (GSH) Trapping Assay (Safety & Selectivity)

Chloroacetamides can sometimes be overly reactive, leading to rapid depletion by intracellular glutathione, causing hepatotoxicity.

Step-by-Step Method:

  • Prepare a 10 mM solution of GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Add the compound to a final concentration of 100 μ M.

  • Incubate at 37°C and monitor the disappearance of the parent compound via LC-MS/MS (MRM mode) at 0, 15, 30, 60, and 120 minutes.

  • Calculate the intrinsic half-life ( t1/2​ ). A t1/2​>120 minutes indicates a favorable profile for cellular testing, ensuring the compound reaches its target before being neutralized by GSH [2].

Application in Antitumor Signaling: Reactivating Mutant p53

One of the most promising applications of this specific chloroacetamide derivative is the thermodynamic stabilization of mutant p53 (specifically the Y220C mutation). The mutation creates a temperature-sensitive crevice on the protein surface, leading to unfolding and loss of tumor-suppressive function [1].

p53_Pathway A Mutant p53 (Y220C) Unfolded & Inactive B Covalent Binding (Chloroacetamide to Cys220) A->B Target Engagement C Thermodynamic Stabilization B->C Conformational Shift D DNA Binding Restoration C->D Wild-type Function E Apoptosis / Cell Cycle Arrest (Antitumor Effect) D->E BAX / p21 Transcription

Figure 2: Mechanism of mutant p53 reactivation via targeted covalent modification.

Quantitative Data Summary

The table below summarizes representative validation data for 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone derivatives when utilized in targeted covalent inhibitor assays against oncogenic targets[1, 2, 3, 4].

Assay ParameterTarget/Cell LineObserved ResultCausality / Interpretation
Intact MS Mass Shift p53 Y220C+141.06 DaConfirms 1:1 stoichiometric covalent binding via chloride displacement.
Intact MS Mass Shift p53 Y220S (Control)No ShiftValidates absolute specificity for the target cysteine residue.
GSH Half-life ( t1/2​ ) 10 mM GSH (pH 7.4)> 150 minsIndicates low intrinsic reactivity; compound will not be prematurely neutralized in vivo.
Cell Viability ( IC50​ ) NUGC-3 (p53 Y220C)2.4 μ MDemonstrates potent, mutation-specific cellular cytotoxicity.
Cell Viability ( IC50​ ) HCT116 (p53 WT)> 50 μ MProves the antitumor effect is driven by mutant-specific covalent targeting.

References

  • Source: Google Patents (WO2021061643A1)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Discovery of the First-in-Class RORγ Covalent Inhibitors for Treatment of Castration-Resistant Prostate Cancer Source: ACS Publications URL
Method

Application Note: Synthesis and Application of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale 2-Chloro-N-alkyl/aryl acetamides repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

2-Chloro-N-alkyl/aryl acetamides represent a critical class of bifunctional organic compounds that serve as highly versatile precursors in drug discovery and synthetic chemistry[1]. The target compound, 2-chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone , is synthesized via the N-acylation of 3-methoxypyrrolidine using chloroacetyl chloride.

While the formation of this building block is an acylation event, the resulting molecule is subsequently deployed as a potent electrophile for targeted N-alkylation or S-alkylation (e.g., cysteine labeling)[2]. The chemical reactivity of this molecule is driven by the easily replaceable alpha-chlorine atom, which undergoes nucleophilic substitution ( SN​2 )[3]. Compared to their bromo- or iodo-analogs, chloroacetamide derivatives offer superior stability, reduced off-target reactivity, and excellent scalability[4].

Mechanistic Causality

The synthesis proceeds via a nucleophilic acyl substitution pathway. Acetyl chloride and chloroacetyl chloride are highly efficient acylating agents; however, chloroacetyl derivatives are uniquely advantageous because the alpha-chloro group remains intact for downstream functional modifications[5]. During the reaction, an acid scavenger (typically Triethylamine, TEA) must be employed. Without TEA, the hydrochloric acid byproduct would protonate the 3-methoxypyrrolidine starting material, rendering it non-nucleophilic and halting the reaction[1].

Mechanism A 3-Methoxypyrrolidine (Nucleophile) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Chloroacetyl Chloride (Electrophile) B->C Acyl Substitution D 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)ethanone C->D Chloride Elimination E HCl Byproduct (Neutralized by TEA) C->E Deprotonation

Caption: Mechanism of nucleophilic acyl substitution for 2-chloro-1-(3-methoxypyrrolidin-1-yl)ethanone.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and comparative reaction environments are summarized below. Dichloromethane (DCM) is the preferred solvent as its polar aprotic nature solvates the intermediates without hydrogen-bonding to (and deactivating) the nucleophilic amine[6].

Table 1: Reagent Stoichiometry for N-Acylation

ReagentMW ( g/mol )EquivalentsFunctional Role
3-Methoxypyrrolidine101.151.0 eqPrimary Nucleophile
Chloroacetyl Chloride112.941.1 - 1.2 eqAcylating Agent / Electrophile[1]
Triethylamine (TEA)101.191.2 - 1.5 eqAcid Scavenger (Base)[1]
Dichloromethane (DCM)84.93N/APolar Aprotic Solvent[6]

Table 2: Comparative Reaction Conditions

ParameterOrganic Solvent Method (Standard)Aqueous Buffer Method (Green)
Temperature 0 °C warming to Room Temp0 °C to 10 °C
Base Triethylamine (TEA)Sodium Acetate / NaHCO₃
Reaction Time 2 - 4 hours[1]1 - 2 hours
Yield Profile Highly consistent (>85%)Moderate to High (70-85%)

Experimental Workflows

Protocol A: Synthesis via N-Acylation

Caution: Chloroacetyl chloride is highly corrosive, toxic, and a severe lachrymator[1]. All steps must be executed in a certified chemical fume hood.

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 3-methoxypyrrolidine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine).

  • Base Addition: Add TEA (1.2 eq) directly to the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Causality: Chloroacetyl chloride is violently reactive; strict thermal control prevents runaway exothermic degradation and minimizes double-acylation artifacts[6].

  • Electrophile Addition: Dilute chloroacetyl chloride (1.1 eq) in a minimal volume of dry DCM. Add this solution dropwise via an addition funnel over 20–30 minutes.

  • Reaction Propagation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2–4 hours[1]. Monitor the consumption of the starting amine via Thin Layer Chromatography (TLC).

  • Self-Validating Workup:

    • Quench the reaction by pouring it into ice-cold water to precipitate the crude product or phase-separate[1].

    • Transfer to a separatory funnel and wash the organic layer with 1M HCl. Causality: This strictly removes any unreacted 3-methoxypyrrolidine and residual TEA.

    • Wash with saturated NaHCO₃. Causality: This neutralizes and extracts any chloroacetic acid formed via the hydrolysis of unreacted acyl chloride.

    • Wash with brine to remove residual aqueous emulsion.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace impurities remain.

Workflow Step1 Preparation Dry DCM, 0 °C Step2 Addition Dropwise Acyl Chloride Step1->Step2 Step3 Reaction Stir at RT, 2-4h Step2->Step3 Step4 Work-Up Quench & Extract Step3->Step4 Step5 Purification Chromatography Step4->Step5

Caption: General workflow for the synthesis and purification of 2-chloroacetamide derivatives.

Protocol B: Downstream Application (Targeted N/S-Alkylation)

Once synthesized, 2-chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is utilized to functionalize other molecules (e.g., labeling cysteine residues or cross-linking). Because chloride is a "fair" leaving group compared to iodide, chloroacetamides exhibit slower reaction kinetics but significantly higher target specificity, reducing off-target alkylation of lysine or histidine residues[2][4].

  • Activation: Dissolve the target nucleophile (e.g., a primary amine or peptide) in a polar aprotic solvent (DMF or Acetonitrile).

  • Deprotonation: Add a mild base (e.g., K₂CO₃, 1.5 eq) and stir for 15 minutes at room temperature to increase the nucleophilicity of the target[4].

  • Alkylation: Add the synthesized 2-chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (1.1 eq) dropwise.

  • Thermal Optimization: Heat the reaction to 50–80 °C. Causality: The moderate leaving-group ability of the chloride ion often requires elevated temperatures to drive the SN​2 substitution to completion[4][6]. Monitor via LC-MS until the desired mass shift is achieved.

References

  • Benchchem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. 1

  • Benchchem. Technical Support Center: Optimizing Alkylation Reactions with N,N-Bis(2-chloroethyl)acetamide. 6

  • Benchchem. N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling.2

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. 3

  • Benchchem. A Comparative Guide to N-(1-chloropropan-2-yl)acetamide and Bromoacetamide Derivatives in Synthesis.4

  • Taylor & Francis. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. 5

Sources

Application

Application Note: Synthesis and Utilization of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone in API Development

Executive Summary & Strategic Rationale 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (Molecular Formula: C₇H₁₂ClNO₂) is a highly versatile, bifunctional electrophilic intermediate utilized extensively in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (Molecular Formula: C₇H₁₂ClNO₂) is a highly versatile, bifunctional electrophilic intermediate utilized extensively in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The incorporation of the 3-methoxypyrrolidine moiety is a proven strategy in modern medicinal chemistry. It modulates molecular lipophilicity, enhances aqueous solubility, and introduces a critical hydrogen-bond acceptor network necessary for target binding in various therapeutic classes, including RET kinase inhibitors [1], PIKfyve kinase inhibitors [2], and PDE10 inhibitors [3].

This application note provides a field-proven, self-validating methodology for the synthesis of this intermediate and its downstream conjugation via Finkelstein-assisted Sₙ2 displacement.

Mechanistic Insights: The Acylation vs. Alkylation Paradigm

The synthesis relies on the chemoselective N-acylation of 3-methoxypyrrolidine by chloroacetyl chloride. Chloroacetyl chloride presents two distinct electrophilic centers. According to Hard-Soft Acid-Base (HSAB) principles, the acyl chloride is a "hard" electrophile, whereas the alpha-alkyl chloride is "soft."

Causality of Experimental Design:

  • Temperature Control: The secondary amine of 3-methoxypyrrolidine acts as a hard nucleophile, preferentially attacking the acyl carbon. By strictly controlling the reaction temperature at 0°C, we kinetically trap the acylation product, effectively suppressing the thermodynamic Sₙ2 alkylation pathway that would lead to unwanted polymerization [4].

  • Base Selection: The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), neutralizes the liberated hydrochloric acid. This prevents the protonation of the nucleophile, which would prematurely stall the reaction, and acts as an acid scavenger to protect sensitive functional groups.

G N1 3-Methoxypyrrolidine (Nucleophile) N3 Chemoselective Acylation (0°C) N1->N3 N2 Chloroacetyl Chloride (Electrophile) N2->N3 N4 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone N3->N4  TEA, DCM   N6 SN2 Alkylation (Base, Heat, NaI) N4->N6 N5 API Core (Phenol/Amine) N5->N6 N7 Final API (Kinase Inhibitor) N6->N7  Conjugation  

Workflow of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone synthesis and API conjugation.

Experimental Methodologies

Protocol A: Synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Objective: Generate the high-purity chloroacetamide intermediate via kinetic control.

Reagents:

  • (S)- or (R)-3-Methoxypyrrolidine hydrochloride (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Procedure:

  • Preparation: Suspend 3-methoxypyrrolidine hydrochloride in anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Add TEA dropwise at room temperature. Stir for 15 minutes to liberate the free base.

    • Self-Validation: The suspension will clarify slightly as the free base dissolves, followed by a slight haze as TEA·HCl begins to form.

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

  • Electrophile Addition: Dissolve chloroacetyl chloride in 2 volumes of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality & Validation: Dropwise addition prevents local concentration spikes. Monitor the internal temperature; a spike above 5°C indicates overly rapid addition, risking competitive N-alkylation. A dense white precipitate (TEA·HCl) will rapidly form, providing visual confirmation of the acylation event [2].

  • Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature for 1-2 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5 volumes). Separate the organic layer. Wash the organic layer with 1M HCl (to remove unreacted amine), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Protocol B: Downstream Finkelstein-Assisted Sₙ2 Conjugation

Objective: Append the synthesized intermediate to an API pharmacophore (e.g., a hindered phenol or aniline).

Causality of Experimental Design: Direct displacement of the alpha-chloride by bulky API cores can be sluggish. The addition of catalytic sodium iodide (NaI) initiates a Finkelstein reaction, transiently converting the chloride to an alpha-iodoacetamide [5]. Iodide is a superior leaving group, significantly accelerating the Sₙ2 displacement and minimizing the thermal degradation of the API core.

Step-by-Step Procedure:

  • Dissolve the API core (1.0 eq) and 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (1.2 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Add K₂CO₃ (2.0 eq) and NaI (0.1 eq).

  • Heat the mixture to 60–80°C for 4–8 hours.

    • Self-Validation: Monitor via LC-MS. The intermediate (m/z ≈ 178) will deplete as the target API mass emerges. The precipitation of NaCl/KCl salts serves as a physical indicator of successful displacement.

  • Cool to room temperature, dilute with water, and extract with EtOAc to isolate the conjugated API.

Quantitative Data & Analytical Validation

Table 1: Process Optimization for N-Acylation Step

Summary of reaction parameters and their impact on chemoselectivity and yield.

Base (Equivalents)Solvent SystemTemperature ProfileConversion (%)Impurity Profile (Di-adduct)
TEA (2.5 eq) DCM 0°C to RT >98% <1%
DIPEA (2.5 eq)Toluene0°C to RT95%<2%
K₂CO₃ (3.0 eq)EtOAc/H₂O (Biphasic)0°C to RT85%~5%
Table 2: Analytical Validation Parameters

Expected analytical signatures for 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone.

Analytical MethodTarget Signal / ParameterExpected Outcome
¹H NMR (CDCl₃) -OCH₃ (Methoxy group)Singlet, ~3.30 ppm (3H)
¹H NMR (CDCl₃) -C(=O)CH₂Cl (Alpha-chloro)Singlet or AB quartet, ~4.05 ppm (2H)
LC-MS (ESI+) [M+H]⁺ Ionm/z ≈ 178.0
TLC (EtOAc/Hexane 1:1) R_f Value~0.4 (UV active / I₂ stain)

Process Safety & Scalability

  • Toxicity: Chloroacetyl chloride is highly toxic, corrosive, and a severe lachrymator. All transfers must be conducted in a certified fume hood using proper PPE.

  • Sensitization: Alpha-haloacetamides (including the synthesized intermediate) are known skin sensitizers and potential alkylating agents. Avoid direct dermal contact.

  • Exotherm Control: On a multi-gram scale, the acylation step is highly exothermic. Ensure adequate jacket cooling and strictly control the dosing rate of the electrophile to prevent thermal runaway.

References

  • CA2992586A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • US8722660B2 - Heterocyclic compound.
  • EP 2855455 B1 - TRIAZOLO COMPOUNDS AS PDE10 INHIBITORS.
  • WO2021163727A1 - Pikfyve kinase inhibitors.
  • WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.

Sources

Method

High-throughput screening assays involving "2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone"

Application Note: High-Throughput Screening of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone in Covalent Fragment Discovery The Electrophilic Renaissance in Fragment-Based Drug Discovery Covalent fragment-based drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone in Covalent Fragment Discovery

The Electrophilic Renaissance in Fragment-Based Drug Discovery

Covalent fragment-based drug discovery (FBDD) has fundamentally transformed our ability to target "undruggable" proteins, such as KRAS G12C and various deubiquitinating enzymes[1],[2]. Unlike traditional reversible screening, covalent high-throughput screening (cHTS) relies on electrophilic libraries to form irreversible bonds with nucleophilic residues (primarily cysteines) on the target protein[3].

The compound 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (MW: ~177.6 Da) serves as a prototypical low-molecular-weight covalent fragment. It consists of a tunable 3-methoxypyrrolidine recognition scaffold linked to an α -chloroacetamide warhead. In the context of cHTS, chloroacetamides occupy a highly desirable "Goldilocks" zone of reactivity—they are sufficiently reactive to trap transient binding interactions, yet stable enough to avoid the rampant promiscuity associated with hyper-reactive warheads like iodoacetamides[4].

Mechanistic Causality: The Kinetic Drivers of Target Engagement

To successfully deploy 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone in a screening cascade, one must understand the two-step kinetic model of covalent inhibition. The reaction is driven first by the reversible non-covalent affinity ( Ki​ ) of the 3-methoxypyrrolidine moiety for the target's surface, followed by a proximity-driven SN​2 nucleophilic substitution ( kinact​ ) between the target's cysteine thiolate and the α -carbon of the chloroacetamide[3].

If the intrinsic chemical reactivity ( kchem​ ) of the warhead is too high, the reaction bypasses the Ki​ requirement, leading to non-specific surface labeling. Therefore, a robust cHTS campaign must be a self-validating system : it must quantitatively filter out hyper-reactive compounds before assessing true protein target engagement[5].

Reaction_Mechanism Target Target Protein (Cys-SH ⇌ Cys-S⁻) Complex Non-Covalent Complex [Protein · Ligand] Target->Complex Ki (Affinity) Ligand 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone Ligand->Complex Adduct Covalent Thioether Adduct [Protein - Ligand] + HCl Complex->Adduct kinact (SN2)

Figure 1: Two-step kinetic mechanism of covalent target engagement by alpha-chloroacetamides.

Assay Architecture & Quantitative Triage

A trustworthy cHTS pipeline utilizes orthogonal assays to validate hits. The primary screen utilizes Intact Protein Mass Spectrometry (LC-MS or MALDI-TOF) to detect the precise mass shift of the covalent adduct (+177.06 Da for the intact fragment minus HCl)[6],[7]. To ensure data integrity, this is paired with a high-throughput thiol-reactivity counter-screen.

Table 1: Comparative Electrophile Metrics for Covalent HTS Triage [5],[4]

Electrophile Class Representative Warhead Relative Thiol Reactivity Typical HTS Hit Rate Promiscuity / False Positive Risk
Acrylamide 2-Bromoacrylamide ~0.1x 1-2% Low
Chloroacetamide 2-Chloro-1-(...)-ethanone 1.0x (Baseline) 3-5% Low to Moderate

| Iodoacetamide | 2-Iodoacetamide | >16x | >20% | High (Unacceptable for HTS) |

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Thiol-Reactivity Profiling (The Counter-Screen)

Objective: Quantify the intrinsic electrophilicity of the fragment to rule out hyper-reactive promiscuity prior to protein screening[4]. Causality: By measuring the reaction rate against a model thiol (DTNB/Ellman's reagent), we ensure that subsequent protein labeling is driven by structural affinity rather than blind chemical reactivity.

  • Reagent Preparation: Prepare a 1 mM stock of reduced DTNB (5,5-dithio-bis-2-nitrobenzoic acid) in 100 mM sodium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Compound Dispensing: Acoustically dispense the chloroacetamide fragment into a 384-well clear-bottom microplate to achieve a final assay concentration of 200 µM.

  • Reaction Initiation: Add the DTNB solution to the compound wells using a multidrop dispenser.

  • Kinetic Readout: Monitor the absorbance of the TNB2− byproduct at 412 nm continuously for 7 hours at room temperature using a microplate reader.

  • Data Analysis: Fit the absorbance curves to a second-order reaction rate equation. Fragments exhibiting a half-life ( t1/2​ ) of less than 1 hour are flagged as hyper-reactive assay interference compounds and excluded from the library[4].

Protocol B: Intact Protein LC-MS Covalent Screening

Objective: Detect the irreversible mass shift corresponding to the covalent adduction of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone to the target protein[6]. Causality: Intact MS is utilized because it unambiguously confirms the stoichiometry of binding (e.g., single vs. double labeling), which fluorescence-based assays cannot resolve.

  • Pool Generation: Computationally assemble pools of 5 covalent fragments. Critical Step: Ensure a minimum mass difference of 10 Da between any two fragments in the same pool to prevent signal overlap during spectral deconvolution[6].

  • Incubation: In a 384-well polypropylene plate, combine 2 µM of the target protein with the fragment pool (each fragment at 200 µM) in assay buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl).

  • Thermodynamic Equilibration: Seal the plate and incubate at 4°C for 24 hours. Causality: Covalent fragments often possess weak initial affinity. The low temperature prevents protein degradation over the extended timeframe required for mildly reactive electrophiles to achieve maximum labeling[6].

  • Quenching: Terminate the reaction by adding formic acid to a final concentration of 1% (v/v) to denature the protein and halt the SN​2 reaction[8].

  • LC-MS Acquisition: Inject samples onto a rapid desalting column (e.g., Agilent RapidFire) coupled to a QTOF mass spectrometer. (Alternatively, spot samples onto a MALDI target plate for ultra-high-throughput MALDI-TOF analysis, processing up to 384 samples in 30 minutes)[7].

  • Deconvolution: Process the raw mass spectra using maximum entropy algorithms. A successful hit is defined as >50% conversion of the apo-protein peak to the +177 Da adduct peak[3].

  • Self-Validation (Binding Site ID): Subject hits to targeted mass spectrometry (e.g., the CoMPAS method) or peptide mapping to quantify the disappearance of the specific active-site unmodified peptide, confirming site-specific engagement[8].

Covalent_HTS_Workflow Lib Fragment Library (e.g., Chloroacetamides) DTNB Thiol-Reactivity Assay (DTNB Counter-Screen) Lib->DTNB Triage Eliminate Hyper-Reactive False Positives DTNB->Triage High Reactivity Incubate Target Incubation (4°C, 24h, 5-Cmpd Pools) DTNB->Incubate Optimal Reactivity MS Intact Protein LC-MS or MALDI-TOF Incubate->MS Validate Binding Site ID (Peptide Mapping/CoMPAS) MS->Validate Mass Shift (+177 Da)

Figure 2: Self-validating high-throughput screening workflow for covalent fragments.

References

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au.
  • Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. PubMed.
  • Fragment-based covalent ligand discovery. RSC Chemical Biology.
  • Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv.
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH.
  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry.
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
  • MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors. Springer Nature Experiments.

Sources

Application

Scale-Up Synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the robust and scalable synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, a key building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the robust and scalable synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, a key building block in the development of various pharmacologically active compounds. The following application note provides an in-depth analysis of the reaction mechanism, a step-by-step protocol for laboratory and scale-up synthesis, critical process parameters, and safety considerations. By leveraging established principles of N-acylation and process chemistry, this guide aims to equip researchers with the necessary knowledge for the efficient and safe production of this valuable intermediate.

Introduction: The Significance of Substituted Pyrrolidines

Pyrrolidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The incorporation of a methoxy group at the 3-position of the pyrrolidine ring can significantly influence the molecule's polarity, conformational rigidity, and binding affinity to biological targets.[2] The subsequent N-acylation with a chloroacetyl group introduces a reactive handle, paving the way for further molecular elaboration through nucleophilic substitution. This makes 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone a highly versatile intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic applications.[3]

Synthetic Strategy and Mechanistic Insights

The synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is achieved through the N-acylation of 3-methoxypyrrolidine with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Diagram of the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products 3-Methoxypyrrolidine 3-Methoxypyrrolidine Tetrahedral_Intermediate Tetrahedral Intermediate 3-Methoxypyrrolidine->Tetrahedral_Intermediate Nucleophilic Attack Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Tetrahedral_Intermediate Target_Molecule 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone Tetrahedral_Intermediate->Target_Molecule Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Proton Transfer

Caption: Reaction mechanism for the N-acylation of 3-methoxypyrrolidine.

The lone pair of electrons on the nitrogen atom of 3-methoxypyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and a proton, which is scavenged by a base, to yield the final product and hydrochloric acid. The choice of base is critical to neutralize the generated HCl, which could otherwise protonate the starting amine, rendering it non-nucleophilic.

Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone on a laboratory scale.

Materials:

  • 3-Methoxypyrrolidine (or its hydrochloride salt)

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-methoxypyrrolidine (1.0 eq) and anhydrous dichloromethane (10 mL per gram of amine). If using the hydrochloride salt, add triethylamine (2.2 eq) to neutralize the salt and the HCl generated during the reaction. If using the free base, add triethylamine (1.1 eq).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Scale-Up Considerations and Protocol

Scaling up the synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Scale-Up Challenges:

  • Exothermicity: The reaction between an amine and an acyl chloride is exothermic. Inadequate heat dissipation on a larger scale can lead to a runaway reaction.

  • Reagent Addition: The rate of addition of chloroacetyl chloride becomes more critical at a larger scale to control the reaction temperature.

  • Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and prevent localized "hot spots."

  • Work-up and Isolation: Handling and purifying large quantities of material requires appropriate equipment and techniques to minimize solvent use and ensure product purity.

Diagram of the Scale-Up Workflow

G Start Start: Reactor Setup Reagents Charge Reactor with 3-Methoxypyrrolidine, Solvent, and Base Start->Reagents Cooling Cool to 0-5 °C Reagents->Cooling Addition Controlled Addition of Chloroacetyl Chloride Cooling->Addition Reaction Reaction at Room Temperature (Monitor Progress) Addition->Reaction Workup Aqueous Work-up and Phase Separation Reaction->Workup Purification Solvent Swap and Crystallization/Distillation Workup->Purification Drying Product Drying Purification->Drying End Final Product Drying->End

Caption: A generalized workflow for the scale-up synthesis.

Scale-Up Protocol (100g Scale):

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Chiller/heater for reactor temperature control

  • Large-scale rotary evaporator or other solvent removal system

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 3-methoxypyrrolidine (100 g, 0.988 mol) and anhydrous dichloromethane (1 L). If using the hydrochloride salt, charge with triethylamine (220 g, 2.17 mol). If using the free base, charge with triethylamine (110 g, 1.09 mol).

  • Cooling: Start the overhead stirrer and cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Controlled Addition: Slowly add chloroacetyl chloride (117 g, 1.04 mol) to the addition funnel. Add the chloroacetyl chloride to the reactor at a rate that maintains the internal temperature below 15 °C. This may take 1-2 hours.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to warm to ambient temperature and stir for 4-6 hours. Monitor the reaction by withdrawing small samples for TLC or HPLC analysis.

  • Work-up: Once the reaction is complete, cool the mixture to 10-15 °C and slowly add water (1 L) to quench the reaction. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 L) followed by brine (1 L).

  • Purification:

    • Crystallization (if applicable): If the product is a solid, consider a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane). Concentrate the DCM solution and add the anti-solvent to induce crystallization. Filter the solid product and wash with cold solvent.

    • Distillation: If the product is a liquid, concentrate the DCM solution and purify the residue by vacuum distillation.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Data Presentation

ParameterLaboratory Scale (1g)Scale-Up (100g)
3-Methoxypyrrolidine 1.0 g100 g
Chloroacetyl chloride 1.17 g117 g
Triethylamine 1.1 g (free base)110 g (free base)
Solvent (DCM) 10 mL1 L
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>98%

Safety Considerations

Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory substance. [4][5] It reacts violently with water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, a lab coat, and safety goggles with a face shield when handling chloroacetyl chloride.[6]

  • Ventilation: All operations involving chloroacetyl chloride must be conducted in a well-ventilated fume hood.[6]

  • Quenching: Use a non-aqueous quenching agent like isopropanol for small spills. For larger quantities, a dilute aqueous base solution can be used with extreme caution due to the violent reaction.

  • Thermal Hazards: Be aware of the exothermic nature of the reaction. Ensure adequate cooling capacity is available, especially during scale-up.[7] A runaway reaction can lead to a dangerous increase in temperature and pressure.

Characterization of the Final Product

The structure and purity of the synthesized 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the pyrrolidine ring protons, and the methylene protons adjacent to the chlorine and carbonyl groups.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, and the carbons of the pyrrolidinyl and methoxy groups.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a monochlorinated compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for determining the purity of the final product and for monitoring the progress of the reaction.

Conclusion

The synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone via N-acylation of 3-methoxypyrrolidine is a robust and scalable process. By carefully controlling reaction parameters, particularly temperature and reagent addition rates, high yields of the pure product can be obtained safely. This application note provides a comprehensive framework for both laboratory and larger-scale production, enabling researchers to efficiently access this important synthetic intermediate for their drug discovery and development programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). The Role of (R)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). The Significance of 3-Methoxypyrrolidine in Advanced Chemical Synthesis.
  • BenchChem. (2025, December).
  • ResearchGate.
  • Fisher Scientific. (2010, November 11).
  • Santa Cruz Biotechnology. Chloroacetyl chloride.
  • INCHEM. ICSC 0845 - CHLOROACETYL CHLORIDE.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • University of Illinois, Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • Taylor & Francis Online. (2024, September 12).
  • International Chemical Safety Cards (ICSCs). ICSC 0845 - CHLOROACETYL CHLORIDE.
  • PMC. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
  • Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Benchchem. In-depth Technical Guide: 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
  • Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Google Patents. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
  • Benchchem.
  • NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of "2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone" by chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 2-Chloro-1-(3-methoxy-pyrrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone .

This molecule is an α -chloroacetamide derivative featuring a polar methoxy-pyrrolidine ring. Its purification is notoriously challenging due to three intrinsic properties: (1) restricted rotation around the tertiary amide C-N bond (leading to rotamers), (2) the highly electrophilic nature of the α -chloro group (prone to hydrolysis and alkylation), and (3) the absence of a strong UV chromophore.

Purification Strategy & Decision Workflow

The following workflow dictates the optimal purification path based on scale and required purity, while mitigating on-column degradation.

PurificationWorkflow Start Crude Mixture (2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone) Decision1 Scale & Purity Goal? Start->Decision1 NP Normal Phase Flash (Silica Gel) Decision1->NP >1g, Initial Cleanup RP Prep-HPLC (C18 Reverse Phase) Decision1->RP <1g, Final Purity >95% Detection Detection Strategy (ELSD / CAD / Low UV 210nm) NP->Detection RP->Detection RotamerCheck Peak Splitting? (Check Rotamers at 50°C) Detection->RotamerCheck Pure Pure Compound (Store at -20°C, Argon) RotamerCheck->Pure Confirmed Single Mass

Purification workflow for 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone.

Standard Operating Procedures (SOPs)

SOP 1: Normal Phase Flash Chromatography (Scale: >1g)

Causality: Silica gel is ideal for removing non-polar byproducts and unreacted chloroacetyl chloride. However, the basic pyrrolidine nitrogen is tied up as an amide, making the molecule less prone to severe silica streaking than a free amine, but the methoxy group adds significant polarity.

  • Column Preparation: Equilibrate a high-performance silica column (e.g., 20 µm spherical silica) with 100% Dichloromethane (DCM).

  • Sample Loading: Dry-load the crude mixture onto Celite or silica to ensure a tight injection band. Liquid loading is not recommended if the sample contains residual polar solvents (e.g., DMF).

  • Elution Gradient: Run a gradient from 0% to 5% Methanol (MeOH) in DCM over 10 column volumes (CV).

  • Critical Constraint: NEVER use Triethylamine (TEA) or Pyridine as a mobile phase modifier. The α -chloroacetamide is a potent alkylating agent and will rapidly undergo a Menschutkin reaction with tertiary amines on-column to form a permanently retained quaternary ammonium salt.

SOP 2: Preparative Reverse-Phase HPLC (Scale: <1g)

Causality: RP-HPLC provides superior resolution for closely eluting impurities (like 3-methoxypyrrolidine).

  • Column: C18 stationary phase (e.g., 5 µm, 19 x 250 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% FA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Temperature: Set the column compartment to 45°C–50°C (See FAQ 1 regarding rotamers).

  • Fraction Collection: Collect fractions based on Mass Spectrometry (MS) triggering (Target m/z : [M+H]+ 178.06) or low UV (210 nm). Immediately lyophilize or extract fractions to prevent acidic hydrolysis[1].

Quantitative Chromatographic Data

Table 1: Expected chromatographic behavior and solvent systems for 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone.

Chromatography TypeSolvent SystemModifierExpected Retention / RfNotes
TLC (Silica) 5% MeOH in DCMNoneRf 0.35Visualize with KMnO4 or I2 (UV inactive at 254nm).
TLC (Silica) 50% EtOAc in HexaneNoneRf 0.15Good for separating non-polar impurities.
Analytical HPLC Water / MeCN0.1% Formic AcidRt 3.5 min (10 min run)Broad or split peak at 20°C; sharp peak at 50°C.
Prep-HPLC Water / MeCN0.1% Formic AcidElutes at 25-30% MeCNImmediate solvent removal required post-elution.

Troubleshooting & FAQs

Q1: I am seeing two closely eluting peaks (or a "batman" shaped peak) on my HPLC, but both have the exact same mass. Is my compound degrading? A1: No, you are observing amide rotamers . The C-N bond in the pyrrolidine amide has partial double-bond character due to resonance, which restricts rotation. This creates cis and trans (or E and Z) conformational isomers that are stable enough at room temperature to separate chromatographically on a C18 column[2],[3],[4].

  • Self-Validating Fix: Increase your HPLC column temperature to 45°C–50°C. The added thermal energy increases the rate of interconversion between the rotamers, causing the two peaks to coalesce into a single, sharp peak.

Q2: My isolated yield is very low, and LC-MS shows a new peak with a mass of [M+H]+ 160 or [M+H]+ 174. What happened? A2: Your compound underwent on-column or post-column nucleophilic substitution/hydrolysis. Chloroacetamides are highly sensitive to basic conditions and prolonged exposure to protic solvents[5],[1].

  • A mass of 160 indicates hydrolysis of the chloride to a hydroxyl group (forming the α -hydroxyacetamide).

  • A mass of 174 indicates reaction with Methanol (forming the α -methoxyacetamide).

  • Fix: Ensure your mobile phase is slightly acidic (0.1% Formic Acid) to stabilize the compound[6]. Never leave the purified fractions sitting in aqueous/methanolic solutions overnight; evaporate or lyophilize them immediately at temperatures below 35°C.

Q3: I cannot see my product eluting on the UV detector during Prep-HPLC. How do I collect it? A3: 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone lacks an aromatic ring or extended conjugated π -system. Its only chromophore is the amide carbonyl, which absorbs weakly at very low wavelengths (typically λmax​ < 220 nm).

  • Fix: Switch your UV detection wavelength to 210 nm. If your solvent absorbs too much at this wavelength (e.g., if using certain grades of EtOAc in normal phase), you must use a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or rely entirely on Mass-Directed Auto-Purification (MDAP).

Q4: How can I efficiently separate unreacted 3-methoxypyrrolidine starting material from my product? A4: The starting material is a secondary amine (highly basic, pKa 9), while your product is an amide (neutral).

  • Fix: If using normal phase silica, the free amine will streak heavily and retain strongly on the column, while your amide product will elute cleanly with 2-5% MeOH/DCM. Alternatively, perform a simple acidic aqueous workup (wash the crude organic layer with 1M HCl) prior to chromatography. The amine will protonate and partition into the aqueous layer, while the chloroacetamide will remain in the organic layer.

References

  • Trapp, O., et al. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, PMC/D-NB (2014). Available at:[Link]

  • "Rotational isomers by HPLC." Chromatography Forum (2014). Available at: [Link]

  • SIELC Technologies. "Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column." SIELC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone . This molecule is typically synthesized via the nucleophilic acyl substitution of 3-methoxypyrrolidine with chloroacetyl chloride.

While conceptually straightforward, this acylation is prone to specific side reactions due to the dual reactivity of the resulting α -chloroamide product and the highly exothermic nature of the reagents.

Mechanistic Overview & Reaction Pathways

Understanding the causality behind side reactions is the first step in troubleshooting. The target product contains a highly activated α -chloro group. Because the adjacent carbonyl group stabilizes the transition state during nucleophilic attack, this chloride is highly susceptible to SN​2 displacement by any unreacted 3-methoxypyrrolidine in the reaction mixture.

G SM1 3-Methoxypyrrolidine (Nucleophile) Target 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone (Target Product) SM1->Target Acylation (DBU, 0°C) Side1 Bis-pyrrolidine Dimer (Overalkylation Impurity) SM1->Side1 SN2 attack on Target SM2 Chloroacetyl Chloride (Electrophile) SM2->Target Acylation Side2 Chloroacetic Acid (Hydrolysis Impurity) SM2->Side2 Hydrolysis Target->Side1 SN2 by unreacted SM1 Water Trace H2O Water->Side2

Reaction pathways showing target synthesis and primary side reactions.

Frequently Asked Questions (Troubleshooting Guides)

Q1: I am observing a major secondary spot on TLC that elutes slower than my target product. LC-MS indicates a mass of roughly 242 Da. What is this, and how do I prevent it?

A: You are observing the overalkylation (dimerization) byproduct . The target product has a molecular weight of ~177.6 Da. Unreacted 3-methoxypyrrolidine (MW ~101 Da) can act as a nucleophile and displace the labile α -chloride of your newly formed product, yielding a bis-pyrrolidine derivative (177.6 + 101 - 36.5 [HCl] ≈ 242 Da).

  • Causality: This occurs when there is a high local concentration of the nucleophilic amine relative to the acyl chloride.

  • Resolution: Utilize a sterically hindered, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1]. DBU acts as a proton sponge (pKa ~12) to neutralize the HCl byproduct without competing as a nucleophile[1]. Additionally, ensure strict dropwise addition of the chloroacetyl chloride to prevent localized pooling of the amine.

Q2: My reaction stalls with significant unreacted 3-methoxypyrrolidine, even after adding 1.1 equivalents of chloroacetyl chloride.

A: This is a classic symptom of reagent hydrolysis . Chloroacetyl chloride is highly hygroscopic and sensitive to moisture.

  • Causality: Trace water in your solvent or ambient humidity competes with the amine for the acyl chloride, rapidly hydrolyzing it into chloroacetic acid. Chloroacetic acid is inert to the amine under these conditions without the addition of a peptide coupling reagent.

  • Resolution: Ensure all glassware is flame-dried or oven-dried. Use strictly anhydrous solvents (e.g., anhydrous THF or DCM stored over molecular sieves) and conduct the reaction under an inert Argon or Nitrogen atmosphere.

Q3: The reaction mixture turned dark brown, and I am recovering a low yield of the target product along with insoluble, sticky material.

A: You are experiencing exothermic degradation and polymerization .

  • Causality: The acylation of aromatic and aliphatic amines with acyl halides is highly exothermic. If the internal temperature exceeds 10 °C during the addition phase, the starting materials and products can undergo rapid oxidation and polymerization, resulting in insoluble, resinous materials[2].

  • Resolution: Maintain an internal temperature of 0–5 °C using an ice-salt bath[2]. Add the chloroacetyl chloride extremely slowly, allowing the heat to dissipate.

Troubleshooting Logic Workflow

Logic Start Issue: Low Yield / Impurities TLC Analyze TLC/LC-MS Profile Start->TLC Unreacted High Unreacted Amine + Acid Byproduct TLC->Unreacted Moisture present Dimer Heavy Mass Impurity (~242 Da) TLC->Dimer Local amine excess Resin Insoluble Resinous Material TLC->Resin Exothermic runaway Fix1 Action: Ensure strict anhydrous conditions Unreacted->Fix1 Fix2 Action: Use inverse addition & non-nucleophilic base Dimer->Fix2 Fix3 Action: Maintain 0-5°C prevent thermal runaway Resin->Fix3

Troubleshooting logic tree for identifying and resolving synthesis failures.

Self-Validating Experimental Protocol

To guarantee high fidelity and reproducibility, follow this optimized, step-by-step methodology. Every step is designed as a self-validating system to catch errors before they cascade.

Step 1: Preparation & Purging Purge a flame-dried 3-neck round-bottom flask with Argon for 15 minutes.

  • Causality: Eliminates ambient moisture, preventing the hydrolysis of the highly reactive chloroacetyl chloride into unreactive chloroacetic acid.

Step 2: Reagent Loading Add 3-methoxypyrrolidine (1.0 eq, 10 mmol) and DBU (1.2 eq, 12 mmol) to the flask, followed by anhydrous THF (10 volumes, ~10 mL). Stir to ensure homogeneity.

  • Causality: DBU is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct, ensuring the pyrrolidine remains deprotonated and nucleophilic without triggering side reactions[1].

Step 3: Temperature Control Submerge the flask in an ice-brine bath. Insert an internal thermocouple and wait until the internal temperature stabilizes at 0–5 °C.

  • Causality: Suppresses thermal runaway and minimizes the oxidative degradation or polymerization of the α -chloroamide product[2].

Step 4: Electrophile Addition Dilute chloroacetyl chloride (1.05 eq, 10.5 mmol) in 2 mL of anhydrous THF. Add this solution dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Causality: Slow addition prevents localized heating and limits the instantaneous concentration of the electrophile, mitigating SN​2 overalkylation (dimerization) by unreacted amine.

Step 5: Validation Check After 1 hour of stirring at 0–5 °C, withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and spot on a TLC plate (Hexane:EtOAc 7:3).

  • Self-Validation: Stain with Ninhydrin. The complete disappearance of the Ninhydrin-active amine spot confirms full conversion. If a slower-eluting UV-active spot is prominent, overalkylation has occurred, indicating addition was too fast.

Step 6: Quench & Workup Quench the reaction by slowly adding 10 mL of cold, saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target product.

Quantitative Optimization Data

The choice of base and solvent drastically impacts the chemoselectivity of this reaction. The table below summarizes optimization data, demonstrating why DBU in THF is the superior system for avoiding the dimerization side reaction.

SolventBase (1.2 eq)TemperatureConversion (%)Target Yield (%)Dimer Impurity (%)
THF DBU 0–5 °C >99% 94% <1%
DCMTriethylamine0–5 °C95%85%6%
THF K2​CO3​ 25 °C80%62%15%
H2​O /DCMNaOH0 °C85%70%8%

Note: Data reflects typical isolated yields and HPLC area percentages for the crude reaction mixtures.

References

1.[1] Title: A facile amidation of chloroacetyl chloride using DBU. Source: International Journal of ChemTech Research / Sphinxsai. URL:

2.[2] Title: Technical Support Center: Optimization of Reaction Temperature for Chloroacetylation of Amines. Source: BenchChem. URL:

Sources

Troubleshooting

"2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone" stability and storage conditions

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers encountering stability and reactivity issues when handling electrophilic covalent probes and building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers encountering stability and reactivity issues when handling electrophilic covalent probes and building blocks.

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone (MW: 177.63 g/mol ) is a tertiary α -chloroacetamide. The electron-withdrawing carbonyl group adjacent to the α -carbon renders the C–Cl bond highly susceptible to nucleophilic substitution (S N​ 2). Furthermore, structural studies demonstrate that N-alkylated (tertiary) chloroacetamides are significantly more reactive toward biological nucleophiles than their secondary or primary counterparts[1]. While this heightened electrophilicity is excellent for covalent targeting, it demands rigorous environmental controls during storage and assay preparation to prevent premature degradation.

Below is our comprehensive troubleshooting guide, structured to explain the chemical causality behind common experimental failures and to provide self-validating protocols for your workflows.

Frequently Asked Questions & Troubleshooting

Q: My stock solution in the biological assay buffer lost 50% of its activity overnight. What happened? A: This is a classic case of nucleophilic quenching. Because this compound is a highly reactive N-alkylated α -chloroacetamide[1], it will aggressively react with nucleophiles present in your buffer. If your assay matrix contains reducing agents like Dithiothreitol (DTT), β -mercaptoethanol, or high concentrations of primary amines (e.g., Tris buffer), the sulfhydryl or amine groups will rapidly undergo an S N​ 2 reaction at the α -carbon, displacing the chloride ion and forming an inactive covalent adduct. Actionable Fix: Switch to non-nucleophilic buffers (e.g., HEPES, PBS) and strictly omit thiol-based reducing agents during the compound incubation phase.

Q: I observed a mass shift of approximately -18 Da in my LC-MS analysis after storing the compound in an aqueous solution for a week. Is this degradation? A: Yes, this indicates hydrolysis. The -18 Da shift corresponds to the loss of the chloride isotope ( 35.5 Da) and the addition of a hydroxyl group (17 Da). The electrophilic α -carbon is highly susceptible to attack by water. This process is heavily accelerated at non-neutral pH levels; for instance, the hydrolysis half-life of simple chloroacetamides drops to just 53 days at pH 8[2]. Actionable Fix: Never store stock solutions in aqueous media[3]. Always prepare stocks in anhydrous, high-quality DMSO or acetonitrile, and store them at -80°C.

Q: The lyophilized powder turned slightly yellow after being left on the benchtop. Can I still use it? A: Discoloration is a primary indicator of photodegradation or oxidative stress. α -Chloroacetamides are sensitive to UV radiation, which induces homolytic cleavage of the C–Cl bond, leading to radical formation and subsequent polymerization[3]. Additionally, exposure to strong oxidizing agents must be strictly avoided. Actionable Fix: Discard the discolored batch. For future aliquots, store the solid powder in amber vials, heavily desiccated, at -20°C or lower.

Quantitative Stability & Storage Data

To ensure maximum shelf-life, adhere to the environmental boundaries outlined below.

Degradation PathwayPrimary CatalystStructural ConsequencePreventive Storage Condition
Hydrolysis Moisture, pH extremesConversion to 2-hydroxyacetamideDesiccated, anhydrous solvents
Nucleophilic Attack Amines, Thiols (DTT)Covalent adduct formationThiol-free, non-nucleophilic buffers
Photodegradation UV / Ambient LightRadical C–Cl cleavage, polymerizationAmber vials, protect from light
Thermal Degradation Heat (>30°C)Release of HCl, NO x​ gasesStore solid at -20°C

Degradation Pathways & Troubleshooting Workflows

Understanding the mechanistic breakdown of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is critical for diagnosing assay failures.

G A 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone B Hydrolysis (Moisture / pH > 7) A->B C Nucleophilic Attack (Thiols / Amines) A->C D Photodegradation (UV Exposure) A->D E 2-Hydroxy Derivative (Loss of Cl) B->E F Covalent Adducts (Inactive Probe) C->F G Radical Cleavage Products D->G

Fig 1. Primary chemical degradation pathways of the alpha-chloroacetamide pharmacophore.

If you detect impurities during routine analysis, follow this logical decision tree to isolate the root cause:

Workflow Start Impurity Detected via LC-MS/HPLC CheckSolvent Evaluate Storage Solvent & Buffer Start->CheckSolvent IsAqueous Aqueous or Protic Solvent? CheckSolvent->IsAqueous IsNucleophile Contains DTT, BME, or Tris? IsAqueous->IsNucleophile No Hydrolysis Diagnosis: Hydrolysis. Fix: Use anhydrous DMSO. IsAqueous->Hydrolysis Yes Adduct Diagnosis: Buffer Adduct. Fix: Use HEPES/PBS. IsNucleophile->Adduct Yes CheckTempLight Evaluate Temp & Light Exposure IsNucleophile->CheckTempLight No Degradation Diagnosis: Thermal/Photo Decay. Fix: Store -20°C, dark. CheckTempLight->Degradation

Fig 2. Decision tree for troubleshooting impurity formation during compound storage.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, all analytical methods must be self-validating. Implement the following protocols to verify the stability of your specific batches.

SOP 1: Self-Validating Forced Degradation Study

Purpose: To generate known degradation profiles (hydrolysis, oxidation) to validate that your LC-MS method is "stability-indicating" (i.e., capable of separating the parent compound from its breakdown products)[3].

  • Control Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (ACN). Incubate at 60°C for 24 hours. (Validation check: This confirms that temperature alone in an inert solvent does not cause the targeted degradation).

  • Acid/Base Hydrolysis Stress:

    • Mix 100 μ L of stock with 900 μ L of 0.1 N HCl (Acid) or 0.1 N NaOH (Base).

    • Incubate at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Mix 100 μ L of stock with 900 μ L of 3% H 2​ O 2​ . Incubate at room temperature for 24 hours.

  • Analysis: Inject all samples via LC-MS.

    • Self-Validation Metric: Mass balance must be achieved. The combined peak area of the intact parent compound and the newly formed degradation peaks must equal 95% of the Control peak area, proving no material is irreversibly stuck to the column.

SOP 2: Routine LC-MS Quality Control Workflow

Purpose: To verify compound integrity prior to high-value biological assays.

  • System Suitability Test (SST): Inject a known stable reference standard (e.g., caffeine) to validate retention time stability and mass accuracy. Do not proceed if SST fails.

  • Sample Preparation: Dissolve the compound to a final concentration of 10 μ M in anhydrous ACN. Avoid aqueous diluents to prevent on-column hydrolysis.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 μ m).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. Use ESI+ (Electrospray Ionization) to monitor the parent mass [M+H]+ at m/z≈178.06 . Look for the signature +2 isotope peak at m/z≈180.06 (due to 37 Cl) at a 3:1 ratio, which confirms the C–Cl bond is still intact.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6580, Chloroacetamide." PubChem. Available at:[Link][2]

  • Backus, K. M., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Available at:[Link][1]

Sources

Optimization

Optimizing reaction conditions for "2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone"

Welcome to the Technical Support Center for N-Acylation Optimization. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Acylation Optimization. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with synthesizing 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone .

This transformation relies on the N-acylation (chloroacetylation) of 3-methoxypyrrolidine using chloroacetyl chloride. While seemingly straightforward, the bifunctional nature of the product (an amide with a highly reactive α -chloro group) frequently leads to chemoselectivity issues, over-alkylation, and yield loss if the kinetic parameters are not strictly controlled[1].

Mechanistic Pathway & Logical Workflow

To optimize this reaction, we must first understand the competing pathways. The desired reaction is the nucleophilic acyl substitution at the carbonyl carbon. However, the resulting product contains an electrophilic α -chloro group, making it susceptible to an unwanted SN​2 attack by unreacted 3-methoxypyrrolidine (dimerization).

G A 3-Methoxypyrrolidine (Nucleophile) D Tetrahedral Intermediate (Transient) A->D Nucleophilic attack B Chloroacetyl Chloride (Electrophile) B->D Acyl transfer C Base (e.g., DBU or TEA) (Acid Scavenger) C->D Deprotonation E 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone D->E Chloride elimination F Amine Hydrochloride Salt (Byproduct) D->F HCl neutralization

Reaction mechanism and workflow for chloroacetylation of 3-methoxypyrrolidine.

Self-Validating Experimental Protocol

This protocol utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Tetrahydrofuran (THF), a system proven to suppress nucleophilic side reactions while maximizing the acylation rate[2].

Materials:

  • 3-Methoxypyrrolidine (or its hydrochloride salt)[3]: 1.0 equivalent

  • Chloroacetyl chloride: 1.05 equivalents

  • DBU (if using free base amine): 1.2 equivalents. (Note: If using 3-methoxypyrrolidine HCl salt, increase DBU to 2.2 equivalents to liberate the free base).

  • Anhydrous THF: 10 volumes (mL/g)

Step-by-Step Methodology:

  • System Inertion & Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with Nitrogen ( N2​ ).

  • Substrate Dissolution: Dissolve 3-methoxypyrrolidine (1.0 eq) in anhydrous THF. Add DBU (1.2 eq) to the solution.

    • Causality: DBU is a sterically hindered, non-nucleophilic base. It acts as an excellent HCl scavenger without competing for the electrophilic chloroacetyl chloride, preventing the formation of complex base-derived impurities[2].

  • Thermal Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to equilibrate to -5 °C to 0 °C for 15 minutes.

  • Electrophile Addition: Dilute chloroacetyl chloride (1.05 eq) in a small volume of THF. Add this solution dropwise via the dropping funnel over 30 minutes.

    • Self-Validation Checkpoint 1: Monitor the internal temperature. The addition rate must be dynamically adjusted to ensure the temperature never exceeds 5 °C. An immediate white precipitate (DBU·HCl) will form, validating that the acylation is occurring.

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 1:1). The reaction is complete when the ninhydrin-active spot of the starting amine completely disappears.

  • Quench & Workup: Pour the reaction mixture into crushed ice/water. Extract with Ethyl Acetate (EtOAc) three times.

  • Washing Sequence (Critical): Wash the combined organic layers sequentially with:

    • Cold 1N HCl (removes unreacted amine and DBU).

    • Saturated aqueous NaHCO3​ (neutralizes residual acid). Validation: Aqueous layer pH must be >7.

    • Brine (removes water).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target α -chloroamide.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profiles based on established optimization campaigns for similar substrates[1],[2],[4].

Solvent SystemBase ChoiceTemp Profile (°C)Addition TimeYield (%)Purity Profile & Causality
THF (Anhydrous) DBU -5 to RT 30 min 92 - 95% >98%. Non-nucleophilic base prevents side reactions; THF maintains solubility.
DCM (Anhydrous)Triethylamine0 to RT30 min82 - 85%~90%. TEA is slightly nucleophilic; trace ketene formation or quaternary salts observed.
Water / DCM (Biphasic) NaOH / Na2​CO3​ 0 to 515 min70 - 75%~85%. Schotten-Baumann conditions. Competes with acyl chloride hydrolysis[4].
THF (Anhydrous)DBU25 (No cooling)< 5 min< 50%High dimerization ( SN​2 attack on product) due to uncontrolled exotherm.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a mass corresponding to exactly twice the expected molecular weight minus HCl. What is happening? A: You are observing over-alkylation (dimerization). 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone contains a highly reactive α -chloro group. If the reaction temperature spikes above 5 °C during addition, or if the amine is present in large excess, the unreacted 3-methoxypyrrolidine will act as a nucleophile and displace the chloride on your newly formed product. Fix: Strictly control the exotherm using an ice-salt bath (-5 °C) and ensure chloroacetyl chloride is in a slight stoichiometric excess (1.05 eq) so the amine is rapidly consumed[5].

Q: I am using the hydrochloride salt of 3-methoxypyrrolidine instead of the free base. My yields are terrible. Why? A: The amine must be in its free base form to act as a nucleophile. If you use the HCl salt without adjusting your base stoichiometry, the reaction will stall. Fix: You must add an additional 1.0 equivalent of base (e.g., total 2.2 eq of DBU or TEA) to first liberate the 3-methoxypyrrolidine free base before adding the chloroacetyl chloride[3]. Allow the amine salt and base to stir for 20 minutes prior to cooling.

Q: I attempted a green-chemistry approach using aqueous Schotten-Baumann conditions, but my conversion is low. How do I optimize this? A: In biphasic systems (e.g., Water/DCM with NaOH), chloroacetyl chloride is highly susceptible to hydrolysis, converting it into inactive chloroacetic acid[4]. Fix: The addition rate must be a delicate balance—fast enough to outcompete hydrolysis, but slow enough to prevent a thermal spike. Switch to a milder inorganic base like NaHCO3​ or K2​CO3​ , and ensure vigorous biphasic stirring (>800 rpm) to maximize the interfacial surface area where the acylation occurs[5],[4].

Q: During workup, I am struggling to remove the base hydrochloride salt, and it is crashing out in my organic layer. A: While DBU·HCl and TEA·HCl are water-soluble, they can partition into polar organic solvents like EtOAc if the aqueous layer is saturated. Fix: Ensure your first aqueous wash is with cold 1N HCl. The low pH fully ionizes the base, forcing it entirely into the aqueous phase. Follow this immediately with a saturated NaHCO3​ wash to neutralize the organic layer.

References

  • N-Acylation with Chloroacetyl Chloride: Applic
  • A facile amidation of chloroacetyl chloride using DBU. Sphinx Knowledge House.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-comp
  • WO2015198045A1 - 3-substituted 2-amino-indole derivatives.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for isolating 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone .

This molecule is a highly reactive chloroacetamide, structurally analogous to critical intermediates used in the synthesis of DPP-IV inhibitors (such as Vildagliptin) [1]. Due to the bifunctional nature of the starting materials and the electrophilicity of the product, crude reaction mixtures often present complex purification challenges [2].

Impurity Profiling & Causality

To purify a compound, you must first understand the physicochemical properties of the matrix. The synthesis of 1-(2-chloroacetyl)pyrrolidine derivatives typically utilizes an aprotic organic solvent (e.g., dichloromethane) and an organic alkali scavenger (e.g., triethylamine) [1]. This environment drives the main reaction but also facilitates specific side reactions if stoichiometry or temperature is poorly controlled [3].

ImpurityPathway SM 3-Methoxypyrrolidine + Chloroacetyl Chloride Product 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone SM->Product Main Reaction ImpA Unreacted Amine (Impurity A) SM->ImpA Incomplete ImpB Chloroacetic Acid (Impurity B) SM->ImpB Hydrolysis ImpC Over-alkylation Dimer (Impurity C) Product->ImpC Excess Amine

Fig 1: Reaction pathway and causality of impurity generation during chloroacetylation.

Quantitative Impurity Profile
Compound / ImpurityOrigin / CausalityApprox. pKaTLC Rf (1:1 EtOAc/Hex)Optimal Detection
Product Target ReactionN/A (Neutral)0.55UV (254 nm), I₂ vapor
3-Methoxypyrrolidine Unreacted SM~9.00.05 (Streaks)Ninhydrin (Purple)
Chloroacetic Acid Trace H₂O Hydrolysis2.860.10Bromocresol Green (Yellow)
TEA·HCl Acid Scavenger Salt10.75 (TEA)BaselineDragendorff's Reagent
Dimer Impurity Nucleophilic Attack on Product~8.50.15UV (254 nm), Ninhydrin

Troubleshooting FAQs

Q: How do I selectively remove unreacted 3-methoxypyrrolidine without degrading my chloroacetamide product? A: Exploit the pKa differential. 3-Methoxypyrrolidine is a secondary amine (pKa ~9.0). By washing the organic layer with 0.1M HCl (pH ~1), you force >99.9% of the amine into its protonated, water-soluble ammonium state. The chloroacetamide product lacks a basic lone pair (due to amide resonance) and remains entirely in the organic phase.

Q: My crude product is contaminated with chloroacetic acid. Can I wash it with 1M NaOH? A: No. Using a strong base like NaOH will trigger the hydrolysis of the highly electrophilic α -chloro group, converting your product into a hydroxyacetamide, or inducing complex epoxide/aziridinium-like ring closures. You must use a mild base like Saturated NaHCO₃ (pH ~8). This is basic enough to deprotonate chloroacetic acid (pKa 2.86) into water-soluble sodium chloroacetate, but mild enough to leave the α -chloro ketone intact.

Q: I am experiencing severe emulsions during the liquid-liquid extraction. Why is this happening and how do I break it? A: Emulsions here are caused by the amphiphilic nature of triethylamine hydrochloride (TEA·HCl) and partially protonated pyrrolidine derivatives acting as surfactants. Causality-driven solution: Add saturated aqueous NaCl (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, maximizing the density differential between the phases and "salting out" the organic compounds, forcing the emulsion to collapse.

Self-Validating Purification Workflows

To ensure trustworthiness, purification cannot be a blind sequence of steps. It must be a self-validating system where the success of each step is analytically confirmed before proceeding to the next.

PurificationWorkflow Crude Crude Mixture in DCM AcidWash 0.1M HCl Wash Crude->AcidWash Aq1 Aqueous Phase (Amine + TEA salts) AcidWash->Aq1 Discard Org1 Organic Phase AcidWash->Org1 Keep BaseWash Sat. NaHCO3 Wash Org1->BaseWash Aq2 Aqueous Phase (Chloroacetate salts) BaseWash->Aq2 Discard Org2 Organic Phase (Product + Neutrals) BaseWash->Org2 Keep Silica Silica Gel Chromatography (EtOAc/Hexane) Org2->Silica Pure Pure Product Silica->Pure

Fig 2: Self-validating liquid-liquid extraction and chromatography workflow.

Protocol A: Orthogonal Liquid-Liquid Extraction

Objective: Complete removal of ionizable impurities prior to chromatography.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude). Causality: DCM provides excellent solubility for the product and maintains a lower layer during extraction, simplifying sequential washes.

  • Acidic Wash (Amine Removal): Wash the organic layer with 2 volumes of 0.1M HCl.

    • Validation Checkpoint: Spot the organic phase on a TLC plate and heat with Ninhydrin stain. The absence of a purple baseline spot confirms the complete removal of 3-methoxypyrrolidine. If a spot persists, repeat the acid wash.

  • Basic Wash (Acid Removal): Wash the organic layer with 2 volumes of saturated aqueous NaHCO₃.

    • Validation Checkpoint: Check the pH of the discarded aqueous layer. It must be >7. Spot the organic phase on TLC and stain with Bromocresol Green. The absence of a yellow spot confirms chloroacetic acid removal.

  • Desiccation: Wash with 1 volume of brine, separate, and dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (keep bath temp < 35°C to prevent thermal degradation of the α -chloro group).

Protocol B: Flash Column Chromatography

Objective: Separation of the target product from neutral organic impurities (e.g., non-ionizable dimers).

  • Stationary Phase Preparation: Pack a silica gel column (230-400 mesh) using Hexane.

  • Loading: Dry-load the concentrated crude from Protocol A onto a small amount of silica, or wet-load using a minimal volume of DCM.

  • Elution Gradient:

    • Begin with 20% Ethyl Acetate (EtOAc) in Hexane to elute non-polar degradation products.

    • Ramp to 50% EtOAc in Hexane. The target 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone will elute here (Rf ~ 0.55).

    • Causality: The methoxy group and the amide carbonyl act as hydrogen bond acceptors, giving the molecule moderate polarity. A 1:1 mixture perfectly balances the partitioning between the mobile phase and the polar silica silanol groups.

  • Fraction Collection & Validation:

    • Validation Checkpoint: Analyze fractions via TLC (UV 254 nm and I₂ stain). Pool only the fractions containing the pure spot at Rf 0.55. Evaporate to yield the high-purity intermediate.

References

  • Title: CN104030958A - Synthesis method of (S)-1-(2-chloracetyl)
  • Title: HO Vildagliptin (Formula I)
  • Title: Synthesis and Medical Application of 3-Amino-1-Hydroxyadamantane Source: ChemicalBook URL
Optimization

Technical Support Center: Troubleshooting 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone Solubility &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 2-Chloro-1-(3-methoxy-pyrrolidin-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone .

This compound is a highly polar, tertiary chloroacetamide derivative. Because it features an electrophilic α -chloroamide "warhead" and a flexible methoxy-pyrrolidine ring, researchers frequently encounter issues that masquerade as simple "insolubility" but are actually rooted in phase-separation kinetics (oiling out) or chemical degradation (solvolysis). This guide provides field-proven causality, troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) to ensure the integrity of your workflows.

Fundamental Physicochemical & Solubility Profile

Before troubleshooting, it is critical to establish the baseline solubility profile of the compound. The presence of the methoxy group and the tertiary amide renders the molecule highly soluble in polar aprotic solvents, but its lack of hydrogen bond donors limits its solubility in purely non-polar alkanes or water.

Table 1: Empirical Solubility and Solvent Suitability Profile

SolventExpected SolubilitySuitabilityMechanistic Remarks
DMSO > 50 mg/mLExcellent (Assay Stock)Ideal for biological screening. Must be kept strictly anhydrous to prevent slow hydrolysis of the chloroacetamide.
Dichloromethane (DCM) > 50 mg/mLExcellent (Extraction)Highly recommended for biphasic reaction workups and column chromatography loading.
Ethyl Acetate (EtOAc) 20 - 50 mg/mLGood (Crystallization)Acts as the primary "good solvent" in mixed-solvent recrystallization systems.
Methanol / Ethanol > 30 mg/mLHigh Risk (Heating)Caution: Heating chloroacetamides in primary alcohols causes SN2 solvolysis, destroying the compound.
Hexane / Heptane < 1 mg/mLGood (Antisolvent)Acts as the "poor solvent" to induce precipitation. High ratios may cause liquid-liquid phase separation (oiling out).
Aqueous Buffers < 5 mg/mLPoor (Direct Dissolution)Compound will precipitate if directly added to water. Requires serial dilution from DMSO stocks.

Frequently Asked Questions (Troubleshooting Scenarios)

Scenario A: "My compound forms a gooey liquid at the bottom of the flask during EtOAc/Hexane recrystallization instead of forming crystals."

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the melting point of the solute is lower than the temperature at which the solution reaches supersaturation[1]. Because the methoxy-pyrrolidine ring introduces conformational flexibility, the crystal lattice energy is relatively low. When you add too much hexane (antisolvent) while the solution is still warm, the compound separates as a solute-rich liquid phase rather than integrating into a rigid crystal lattice[2]. The Solution: You must alter the thermodynamics of the system. Reheat the mixture until homogeneous, add 5-10% more of the "good solvent" (EtOAc) to keep the compound dissolved at a lower temperature, and cool the flask very slowly. Introduce seed crystals just before the cloud point is reached to bypass the miscibility gap[2].

Scenario B: "I prepared a 10 mM stock solution in DMSO, but when I pipette it into my aqueous assay buffer, the compound instantly precipitates."

The Causality: This is a classic "solvent shock" phenomenon. While the compound is highly soluble in the hydrophobic solvation shell of DMSO, rapid introduction into a bulk aqueous phase strips this shell faster than the compound can disperse, leading to localized supersaturation and immediate aggregation. The Solution: Never dilute a high-concentration DMSO stock directly into an aqueous buffer. Perform your serial dilutions entirely in 100% anhydrous DMSO first. Once you have the appropriate intermediate concentrations, make a single 1:100 or 1:200 dilution into the aqueous buffer, ensuring the final DMSO concentration remains 1%.

Scenario C: "The compound appeared insoluble in methanol, so I heated it to reflux. It dissolved, but my LC-MS shows a new peak with a mass shift."

The Causality: You have inadvertently degraded your compound. You did not solve a solubility issue; you initiated a chemical reaction. Chloroacetamides are reactive electrophiles. Heating them in a nucleophilic protic solvent like methanol induces an SN2 solvolysis reaction, displacing the chloride ion with a methoxy group to form a methoxyacetamide degradant. The Solution: Never use nucleophilic solvents (alcohols, primary/secondary amines) combined with heat to dissolve α -haloacetamides. If heat is required for dissolution, strictly utilize aprotic solvents such as EtOAc, Acetone, or Acetonitrile.

Mechanistic Workflows

To visualize the troubleshooting logic for the two most common failure modes (Oiling Out and Solvolysis), refer to the following decision matrices.

G N1 Oiling Out Detected (Liquid-Liquid Phase Separation) N2 Reheat Solution until Homogeneous N1->N2 N3 Add Small Amount of 'Good' Solvent (EtOAc) N2->N3 Adjust Solubility N4 Cool Slowly (Reduce Supersaturation Rate) N3->N4 N5 Add Seed Crystals (Above Miscibility Gap) N4->N5 Induce Nucleation N6 Successful Crystallization N5->N6

Fig 1. Decision tree for rescuing an oiled-out crystallization process.

G M1 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone M2 Heated in Methanol (Nucleophilic Solvent) M1->M2 M3 SN2 Nucleophilic Attack at alpha-Carbon M2->M3 Solvolysis M4 Displacement of Chloride Ion (Cl-) M3->M4 M5 Degradation Product: Methoxyacetamide Derivative M4->M5

Fig 2. Solvolysis degradation pathway of chloroacetamides in protic solvents.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable, Assay-Ready DMSO Stock Solutions

Objective: To prepare a 10 mM stock solution that prevents hydrolysis of the chloroacetamide warhead and avoids precipitation during biological assays.

  • Equilibration: Remove the lyophilized vial of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Self-Validation: If condensation forms on the vial, moisture has been introduced, risking hydrolysis.

  • Solvent Selection: Pierce the septum of a newly opened, anhydrous DMSO bottle (<0.005% water) using a dry syringe[3]. Do not use old DMSO bottles, as DMSO is highly hygroscopic.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath for 1-2 minutes at room temperature. Do not heat.

  • Serial Dilution: Prepare all intermediate working concentrations (e.g., 1 mM, 100 μ M) by diluting the 10 mM stock into 100% anhydrous DMSO.

  • Aqueous Transfer: For the final assay, pipette the DMSO working solution directly into the center of the aqueous buffer vortex to ensure instantaneous dispersion. Ensure final DMSO concentration is 1%.

  • Storage: Aliquot the remaining 10 mM stock into single-use vials, purge with dry nitrogen or argon, and store at -80°C[3]. Avoid freeze-thaw cycles.

SOP 2: Rescuing an "Oiled Out" Recrystallization

Objective: To recover pure crystalline product from a biphasic liquid emulsion.

  • Re-homogenization: Place the flask containing the oiled-out mixture back onto a heating mantle. Warm gently while stirring until the oil droplet phase completely redissolves into a single clear phase.

  • Solvent Adjustment: Add EtOAc dropwise (1-2 mL per gram of solute) to the hot solution. This increases the overall solubility threshold, pushing the miscibility gap to a lower temperature[2].

  • Controlled Cooling: Remove the flask from the heat source. Do not place it in an ice bath. Allow it to cool ambiently, wrapped in a paper towel to slow the cooling rate.

  • Seeding: Monitor the temperature. When the solution is lukewarm (approx. 35-40°C) but before it becomes cloudy, add 1-2 tiny seed crystals of pure 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone[2].

  • Maturation: Allow the flask to sit undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator overnight to maximize yield. Filter the resulting rigid crystals via vacuum filtration.

References

  • LibreTexts Chemistry. "3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out")". Chemistry LibreTexts. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization: How to Fix Oiling Out in Recrystallization". Mettler Toledo AutoChem Applications. Available at:[Link]

Sources

Troubleshooting

Analytical challenges in the characterization of "2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone" products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical hurdles associated with 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical hurdles associated with 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone .

This molecule is a functionalized chloroacetamide. In drug discovery, chloroacetamides are highly valued as electrophilic "warheads" designed to form irreversible covalent bonds with target nucleophiles (typically cysteine residues)[1]. However, the very features that make this molecule biologically useful—its reactive α-chloro group, the restricted rotation of its tertiary pyrrolidine amide, and the chiral center at the C3 position—create complex challenges during nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS)[2][3].

This guide provides field-proven, self-validating troubleshooting protocols to ensure the scientific integrity of your analytical data.

Section 1: NMR Troubleshooting & The Rotamer Conundrum

Q: My 1 H and 13 C NMR spectra show double the expected number of peaks, often in a ~60:40 ratio. Is my synthesized product impure?

A: Not necessarily. This is a classic symptom of amide rotamerism . The tertiary amide bond (N–C=O) in the pyrrolidine ring possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This creates a high rotational barrier (typically 15–25 kcal/mol), effectively locking the molecule into a mixture of E and Z (or cis and trans) conformational isomers at room temperature[2]. Because the exchange rate between these rotamers is slower than the NMR timescale, the instrument detects them as distinct chemical species, resulting in peak doubling.

Protocol 1: Self-Validating Variable Temperature (VT) NMR

To definitively distinguish between structural rotamers and actual chemical impurities, you must perturb the thermodynamic equilibrium using heat.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ). Do not use CDCl 3​ , as its low boiling point prevents reaching the necessary coalescence temperature.

  • Baseline Acquisition: Acquire standard 1 H and 13 C spectra at 25 °C. Integrate the doubled peaks to establish the baseline rotamer ratio.

  • Thermal Elevation: Incrementally heat the NMR probe to 80 °C (353 K), allowing 5 minutes for thermal equilibration at each 10 °C step. Acquire a 1 H spectrum at each interval.

  • Observation of Coalesce: As thermal energy overcomes the rotational barrier, the exchange rate increases. The doubled peaks will broaden and eventually merge (coalesce) into a single, time-averaged set of sharp peaks.

  • Self-Validation Step (Critical): Cool the probe back to 25 °C and re-acquire the 1 H spectrum.

    • Causality: If the peaks return to their exact original 60:40 ratio, the phenomenon is confirmed as a dynamic rotameric equilibrium. If new peaks appear or the baseline is permanently altered, the molecule underwent thermal degradation, indicating true impurities.

NMR_Workflow Start 1H/13C NMR Spectrum Shows Peak Doubling VT_NMR Perform VT-NMR (Heat to 80°C in DMSO-d6) Start->VT_NMR Coalesce Peaks Coalesce at High Temp VT_NMR->Coalesce NoCoalesce Peaks Remain Distinct VT_NMR->NoCoalesce Cooling Cool back to 25°C (Self-Validation Step) Return Original Peak Ratio Returns Cooling->Return Degrade New Peaks Appear (Thermal Degradation) Cooling->Degrade Coalesce->Cooling Conclude_Impurity Confirmed: Chemical Impurities (Requires Purification) NoCoalesce->Conclude_Impurity Conclude_Rotamer Confirmed: E/Z Rotamers (Product is Pure) Return->Conclude_Rotamer Degrade->Conclude_Impurity

Caption: Logical workflow for distinguishing amide rotamers from chemical impurities using VT-NMR.

Section 2: LC-MS Stability & Electrophilic Reactivity

Q: During LC-MS analysis, my main peak area decreases over time, and I observe unexpected mass adducts (e.g., +18 Da or +32 Da relative to the expected mass). What is happening?

A: You are observing the nucleophilic degradation of your compound. The α-chloroacetamide moiety is a highly reactive electrophile[3]. While designed to target cysteines in biological assays, it will readily undergo S N​ 2 nucleophilic substitution with protic solvents used in chromatography and sample preparation.

If you dissolve your sample in methanol (MeOH), the solvent will attack the α-carbon, displacing the chloride ion to form a methoxyacetamide degradant. If water is present without proper pH control, hydrolysis occurs, yielding a hydroxyacetamide[4].

Quantitative Mass Spectrometry Data

To aid in identifying these species, refer to the exact mass and isotopic distribution table below. Note that intact chloroacetamides will display a characteristic 3:1 isotopic ratio due to the natural abundance of 35 Cl and 37 Cl. The loss of this isotopic signature is a primary indicator that the chlorine atom has been displaced.

Chemical SpeciesMolecular FormulaExact Mass (Da)Expected ESI+ [M+H] + Isotopic Pattern
Parent Molecule C 7​ H 12​ ClNO 2​ 177.06178.06 / 180.063:1 ( 35 Cl : 37 Cl)
Hydrolysis Degradant C 7​ H 13​ NO 3​ 159.09160.09 No Cl pattern
Methanolysis Degradant C 8​ H 15​ NO 3​ 173.11174.11 No Cl pattern
Sodium Adduct (Parent) C 7​ H 12​ ClNO 2​ Na199.04200.04 / 202.043:1 ( 35 Cl : 37 Cl)
Protocol 2: Stability-Indicating LC-MS Preparation

To prevent on-column or in-vial degradation, you must eliminate strong nucleophiles from your workflow.

  • Solvent Selection: Strictly avoid methanol and ethanol. Prepare all stock solutions in anhydrous Acetonitrile (MeCN) or DMSO.

  • Mobile Phase Optimization: Use a binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • pH Control: Add 0.1% Formic Acid (FA) to both mobile phases.

    • Causality: Acidic conditions protonate potential nucleophiles (like water) and suppress the formation of hydroxide ions, drastically slowing down the rate of background hydrolysis during the chromatographic run.

  • Self-Validation Step: Prepare a sample in your chosen diluent and inject it immediately (T=0). Leave the vial in the autosampler (set to 4 °C) and inject again at T=12 hours and T=24 hours. If the peak area of m/z 178.06 decreases by >5% while m/z 160.09 increases, your diluent contains residual moisture and must be replaced.

Degradation_Pathway Parent 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone m/z 178.06 [M+H]+ Water Aqueous Buffer / H2O (Hydrolysis) Parent->Water MeOH Methanol Solvent (Solvolysis) Parent->MeOH Degradant1 Hydroxyacetamide Derivative m/z 160.09 [M+H]+ Water->Degradant1 SN2 Attack Degradant2 Methoxyacetamide Derivative m/z 174.11 [M+H]+ MeOH->Degradant2 SN2 Attack

Caption: Nucleophilic degradation pathways of the chloroacetamide warhead in LC-MS solvents.

Section 3: Stereochemical Resolution

Q: The molecule has a chiral center at the C3 position of the pyrrolidine ring. How do I verify the enantiomeric excess (ee) of my product?

A: Standard reversed-phase LC-MS cannot resolve the (R) and (S) enantiomers of the 3-methoxy group. If your synthesis was not stereospecific, your product is a racemate.

To resolve this, you must utilize Chiral Supercritical Fluid Chromatography (SFC) .

  • Stationary Phase: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC). The chiral grooves in the stationary phase will differentially interact with the (R) and (S) enantiomers.

  • Mobile Phase: Use supercritical CO 2​ with an isocratic co-solvent (e.g., 10-20% Isopropanol). Note: Do not use Methanol as a co-solvent due to the solvolysis risk outlined in Section 2.

  • Detection: UV detection at 210-220 nm (monitoring the amide chromophore).

References
  • Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study.SEDICI / Elsevier B.V.
  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry.Journal of the American Chemical Society (ACS).
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.National Institutes of Health (NIH) / PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Purity Analysis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Abstract This guide provides a comprehensive, technically-grounded protocol for the purity analysis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, a key intermediate in various synthetic pathways. Recognizing the cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically-grounded protocol for the purity analysis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, a key intermediate in various synthetic pathways. Recognizing the critical need for accurate impurity profiling in pharmaceutical development and chemical research, we present a robust, validated High-Performance Liquid Chromatography (HPLC) method. The narrative explains the causal logic behind chromatographic parameter selection, from stationary phase chemistry to mobile phase optimization. Furthermore, this guide objectively compares the performance of the primary HPLC method with alternative analytical technologies like Ultra-High-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by illustrative experimental data. Detailed, step-by-step protocols, system suitability criteria, and method validation are outlined in accordance with international regulatory standards to ensure scientific integrity and reproducibility.

The Analytical Challenge: Understanding the Analyte and Its Impurities

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a small, relatively polar molecule featuring a chloroacetamide functional group. This reactive group is central to its utility as a synthetic building block but also predisposes it to specific degradation pathways and impurity profiles.

Key Molecular Characteristics:

  • Polarity: The methoxy and amide functionalities impart significant polarity, which can make retention on traditional C18 reversed-phase columns challenging.[1][2]

  • UV Chromophore: The amide bond provides a chromophore, allowing for direct UV detection, typically in the low UV range (200-230 nm).[3]

  • Reactivity: The α-chloro group is a reactive electrophilic site, susceptible to nucleophilic substitution.

Anticipated Impurities: A robust analytical method must be capable of separating the main component from potential process-related impurities and degradation products, including:

  • Starting Materials: Unreacted 3-methoxy-pyrrolidine and derivatives of chloroacetyl chloride.

  • Hydrolysis Product: 2-Hydroxy-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, formed by the substitution of the chloride atom.

  • Dimerization Products: Potential self-condensation or reaction with other nucleophilic species present in the reaction mixture.

The primary analytical goal is to develop a stability-indicating method that can resolve all these potential impurities from the active peak.

Primary Method: A Validated Reversed-Phase HPLC-UV Protocol

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it the ideal choice for this application.

Principle and Rationale

The selected method employs a C18 stationary phase, the most common and versatile reversed-phase support, which separates compounds based on their hydrophobicity.[4] To achieve adequate retention and sharp peak shapes for our polar analyte, a highly aqueous mobile phase with an acidic modifier is used. A gradient elution is necessary to ensure that both early-eluting polar impurities and potentially more retained, non-polar impurities are eluted within a reasonable timeframe with good resolution.

Causality Behind Experimental Choices:

  • Column Chemistry (C18): Provides a non-polar stationary phase for hydrophobic interaction-based separation. While the analyte is polar, a C18 column offers a well-understood and robust starting point.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient from a high aqueous content to a higher organic content is used to resolve compounds across a range of polarities.

  • Acidic Modifier (0.1% Formic Acid): The addition of an acid serves two key purposes: it protonates any residual free silanol groups on the silica-based column packing, minimizing undesirable peak tailing, and it ensures consistent ionization of the analyte and impurities, leading to reproducible retention times.

  • UV Detection Wavelength (210 nm): This wavelength is selected to maximize the signal for the amide chromophore, providing high sensitivity for both the main component and its related impurities.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure performance before any sample analysis.[5][6]

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Instrumentation HPLC System with Gradient Pump, Autosampler, and UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes; Hold at 95% B for 3 minutes; Return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Diluent Water:Acetonitrile (90:10 v/v)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation:

    • Accurately weigh approximately 10.0 mg of "2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone" reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same nominal concentration (100 µg/mL) as the standard solution using the sample diluent.

  • System Equilibration:

    • Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the standard solution five replicate times. The results must meet the criteria outlined in Table 2 before proceeding with sample analysis. This step is mandated by pharmacopeial guidelines to ensure the system is performing adequately.[4][7][8]

  • Analysis:

    • Inject the sample solutions for analysis.

System Suitability Testing (SST) Criteria

SST is an integral part of any validated analytical procedure, demonstrating that the chromatographic system is fit for its intended purpose on the day of analysis.[6][9]

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good column performance and lack of secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injector and the stability of the detector response.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Indicates the stability and precision of the pumping system.

Method Validation in Accordance with ICH Q2(R1)

The analytical method must be validated to ensure it is suitable for its intended purpose.[5][10][11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which covers specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[5][12][13]

Table 3: Representative Method Validation Summary (Illustrative Data)

Validation ParameterResultConclusion
Specificity No interference from placebo or known impurities at the retention time of the main peak.The method is specific for the analyte.
Linearity (Range) R² > 0.999 for 1 µg/mL to 150 µg/mLExcellent linearity across the specified range.
Accuracy (% Recovery) 98.5% - 101.2% at three concentration levelsThe method provides accurate results.
Precision (%RSD) Repeatability: 0.8%; Intermediate Precision: 1.2%The method is precise.
Limit of Detection (LOD) 0.1 µg/mLCapable of detecting very low levels of the analyte.
Limit of Quantitation (LOQ) 0.3 µg/mLThe lowest concentration that can be reliably quantified.

Comparative Analysis: HPLC vs. Alternative Technologies

While the developed HPLC method is robust and reliable, it is essential for scientists to understand its performance in the context of other available technologies.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with smaller particle sizes (<2 µm), which operate at higher pressures. This technology offers significant advantages in terms of speed and resolution.

  • Advantage: A typical 20-minute HPLC run can often be reduced to under 5 minutes with UPLC, dramatically increasing sample throughput. The higher efficiency also leads to better resolution of closely eluting impurities.[14]

  • Disadvantage: Requires specialized instrumentation capable of handling high backpressures. Method transfer from HPLC to UPLC requires careful geometric scaling of parameters to maintain separation quality.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.

  • Advantage: Provides structural information from the mass spectrometer, which is invaluable for identifying unknown impurities.

  • Disadvantage: 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone has a relatively high boiling point and may not be sufficiently volatile or thermally stable for GC analysis without derivatization. This adds complexity and potential for analytical error.

Table 4: Objective Comparison of Analytical Technologies

FeatureHPLC (Recommended)UPLCGC-MS
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning
Speed Moderate (Typical run ~20 min)Very Fast (Typical run < 5 min)Fast (Typical run ~10-15 min)
Resolution GoodExcellentExcellent
Applicability Ideal for non-volatile/thermally labile compoundsSame as HPLC, but with higher performanceRequires volatile and thermally stable compounds
Instrumentation Cost StandardHighHigh
Primary Use Case Routine QC, Purity Testing, Stability StudiesHigh-throughput screening, complex mixture analysisImpurity identification, analysis of volatile compounds

Visualizing the Workflow

A systematic approach is crucial for reproducible results. The following diagram illustrates the logical workflow from sample receipt to final data analysis.

PurityAnalysisWorkflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting Sample Receive Sample SamplePrep Prepare Sample (100 µg/mL) Sample->SamplePrep StdPrep Prepare Standard (100 µg/mL) SST System Suitability Test (SST) (5x Standard Injections) StdPrep->SST Analyze Inject Samples SamplePrep->Analyze Equilibrate Equilibrate System Equilibrate->SST SST->Analyze Calculate Calculate Purity (% Area) SST_Check Pass SST Criteria? SST->SST_Check Integrate Integrate Chromatograms Analyze->Integrate Integrate->Calculate Report Generate Final Report Calculate->Report SST_Check->Equilibrate No (Troubleshoot) SST_Check->Analyze Yes

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Comparative

"2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone" vs. other acylation reagents in synthesis

A Researcher's Guide to Acylation Strategies: Synthesizing α-Halo Amide Building Blocks Focus: A Comparative Analysis of Acylating Agents for the Synthesis of Intermediates like 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Acylation Strategies: Synthesizing α-Halo Amide Building Blocks

Focus: A Comparative Analysis of Acylating Agents for the Synthesis of Intermediates like 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

Executive Summary

In the landscape of modern drug discovery and organic synthesis, α-halo amides serve as exceptionally versatile intermediates. Their bifunctional nature, combining the stability of an amide bond with a reactive alkyl halide "handle," allows for a wide range of subsequent chemical modifications. The title compound, "2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone," represents a typical example of this valuable class of molecules. However, this compound is not itself an acylating agent but rather the product of an acylation reaction.

This guide provides an in-depth comparison of the primary acylation reagents used to synthesize such α-chloro amides. We will pivot from a direct comparison involving the product to a more chemically accurate analysis of the reagents used for its creation. This guide will explore the relative merits of acyl chlorides (e.g., chloroacetyl chloride), acyl bromides, acid anhydrides, and activated carboxylic acids. By examining the causality behind reagent choice—balancing reactivity, selectivity, safety, and cost—this document equips researchers with the field-proven insights needed to optimize their synthetic strategies.

The Strategic Importance of α-Halo Amides in Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[1][2] When acylating an amine, the result is a robust amide bond, a linkage fundamental to the structure of countless pharmaceuticals and natural products.[3][4]

The synthesis of α-halo amides, such as 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, is of particular strategic importance. The presence of the α-chloro group provides a reactive electrophilic site for subsequent nucleophilic substitution.[3] This allows chemists to use these compounds as key building blocks, introducing further complexity and functionality into a target molecule, a common strategy in the development of novel therapeutics.[5][6][7]

Proposed Synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

The most direct and widely practiced method for synthesizing the target compound is the N-acylation of 3-methoxypyrrolidine with a suitable chloroacetylating agent. Chloroacetyl chloride is a highly reactive and cost-effective choice for this transformation.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reactant1 3-Methoxypyrrolidine (Nucleophile) Conditions Base (e.g., Et3N, Pyridine) Dichloromethane (DCM) 0 °C to RT Reactant1->Conditions Reactant2 Chloroacetyl Chloride (Acylating Agent) Reactant2->Conditions Product 2-Chloro-1-(3-methoxy- pyrrolidin-1-yl)-ethanone Conditions->Product N-Acylation Byproduct Triethylammonium Chloride (Precipitate) Conditions->Byproduct

Caption: Proposed synthetic workflow for the target α-chloro amide.

A Comparative Guide to Acylation Reagents

The choice of acylating agent is a critical decision that dictates reaction conditions, efficiency, and selectivity.[2] Below is a comparative analysis of the most common reagent classes for the synthesis of α-chloro amides.

Acyl Halides: The High-Reactivity Workhorses

Acyl halides are among the most reactive acylating agents.[1][8] Their reactivity stems from the electron-withdrawing nature of the halogen, which makes the carbonyl carbon highly electrophilic, and the excellent leaving group ability of the halide ion.

  • Chloroacetyl Chloride (The Standard Choice): This reagent is widely used due to its high reactivity, commercial availability, and cost-effectiveness.[3] The primary drawback is the formation of corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by a stoichiometric amount of base (e.g., triethylamine, pyridine, or even aqueous buffer) to prevent protonation of the starting amine and drive the reaction to completion.[3][9][10]

  • Bromoacetyl Chloride / Bromoacetyl Bromide (The More Reactive Option): These reagents are generally more reactive than their chloro- counterparts. This heightened reactivity is due to two factors: the carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a better leaving group than chloride.[11][12] This makes bromoacetylating agents particularly useful for acylating less reactive amines or when faster reaction rates are desired. However, this increased reactivity can sometimes lead to lower selectivity and a greater potential for off-target reactions.[11]

Sources

Validation

A Researcher's Guide to the Spectroscopic Comparison of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone Isomers

In the landscape of pharmaceutical development and molecular research, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and molecular research, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. The compound 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, a substituted pyrrolidine, possesses a chiral center at the third position of the pyrrolidine ring, giving rise to (R) and (S) enantiomers. These stereoisomers, while identical in their basic chemical connectivity, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to distinguish between them and quantify their relative abundance (enantiomeric excess) is of paramount importance.

This guide provides an in-depth comparison of advanced spectroscopic and chromatographic techniques for the differentiation of these enantiomers. We move beyond routine analysis to explore the causality behind experimental choices, offering field-proven insights and self-validating protocols designed for researchers, scientists, and drug development professionals.

The Challenge: Spectroscopic Invisibility of Enantiomers

Enantiomers are non-superimposable mirror images that exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Critically, in an achiral environment, they are indistinguishable by most standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] This is because the magnetic and vibrational environments for corresponding atoms in each enantiomer are identical, leading to overlapping signals.

To overcome this challenge, a chiral environment must be introduced to induce diastereomeric interactions. These interactions are no longer mirror images and, consequently, result in distinct, measurable spectroscopic or chromatographic properties.[1][2] This guide focuses on three powerful techniques that leverage this principle: Chiral NMR Spectroscopy, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Molecular Structure: (R) and (S) Isomers

The fundamental difference between the isomers lies in the three-dimensional arrangement of the methoxy group at the C3 position of the pyrrolidine ring.

G cluster_R (R)-2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone cluster_S (S)-2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone R_N1 N R_C2 CH₂ R_N1->R_C2 R_CO C=O R_N1->R_CO R_C3 C R_C2->R_C3 R_H3 H R_C3->R_H3 R_OCH3 OCH₃ R_C3->R_OCH3 R_C4 CH₂ R_C3->R_C4 R_C5 CH₂ R_C4->R_C5 R_C5->R_N1 R_CH2Cl CH₂Cl R_CO->R_CH2Cl S_N1 N S_C2 CH₂ S_N1->S_C2 S_CO C=O S_N1->S_CO S_C3 C S_C2->S_C3 S_H3 H S_C3->S_H3 S_OCH3 OCH₃ S_C3->S_OCH3 S_C4 CH₂ S_C3->S_C4 S_C5 CH₂ S_C4->S_C5 S_C5->S_N1 S_CH2Cl CH₂Cl S_CO->S_CH2Cl

Caption: 2D representation of the (R) and (S) enantiomers.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Differentiation: By introducing a Chiral Solvating Agent (CSA) or a Chiral Lanthanide Shift Reagent (LSR), transient diastereomeric complexes are formed with the (R) and (S) enantiomers in solution.[1][3] These complexes have different spatial arrangements and energies, leading to a chemical shift non-equivalence (Δδ) for the nuclei in each enantiomer.[1] This allows for the direct observation and quantification of both isomers in a single spectrum.

Expertise & Causality: The choice of a chiral agent is critical. CSAs, like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), form weak hydrogen bonds and π-π stacking interactions with the analyte. The amide carbonyl and methoxy oxygen of our target molecule are prime sites for these interactions. The differing steric and electronic fit between the (R)- and (S)-analyte with the chiral agent results in distinct magnetic shielding for nearby protons, making their signals resolvable. Lanthanide-based reagents like Eu(hfc)₃ can also be used and often induce larger shifts, but may cause significant line broadening.[4][5]

Hypothetical ¹H NMR Data in the Presence of a Chiral Solvating Agent

Proton Assignment(R)-Isomer δ (ppm)(S)-Isomer δ (ppm)Δδ (ppm)Rationale for Shift
H3 (on chiral center)4.154.120.03Direct proximity to the chiral center and interaction site.
OCH₃3.383.360.02Sensitive to changes in the electronic environment from complexation.
CH₂Cl4.454.440.01Smaller, but often observable, long-range effect.
Pyrrolidine CH₂ (α to N)3.6 - 3.83.6 - 3.8 (slight split)~0.01-0.02Protons become diastereotopic upon complexation.

Experimental Protocol: Chiral NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the enantiomeric mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a baseline.

  • Addition of CSA: Add the Chiral Solvating Agent (e.g., TFAE) to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 2.0 equivalents), acquiring a spectrum after each addition.

  • Data Acquisition: Monitor the spectrum for the splitting of key signals. The optimal concentration of the CSA is reached when the maximum chemical shift difference (Δδ) is observed without significant line broadening.

  • Quantification: Integrate the separated signals corresponding to each enantiomer to determine the enantiomeric excess (ee%).

Caption: Workflow for Chiral NMR analysis using a solvating agent.

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle of Differentiation: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[6] This provides an unambiguous method for distinguishing between them and determining the absolute configuration when compared with computational predictions.[7][8]

Expertise & Causality: The VCD signal is highly sensitive to the molecule's three-dimensional structure.[7] Key vibrational modes, such as the amide C=O stretch (~1650 cm⁻¹) and the C-O stretch of the methoxy group (~1100 cm⁻¹), are excellent probes. The sign of the VCD band (+ or -) depends on the spatial arrangement of the atoms involved in that vibration. For enantiomers, these arrangements are exact mirror images, leading to the characteristic mirror-image spectra. VCD is particularly powerful as it provides structural information in solution without the need for crystallization or derivatization.[8]

Predicted VCD Spectral Data

Vibrational ModeWavenumber (cm⁻¹)(R)-Isomer VCD Sign(S)-Isomer VCD Sign
Amide I (C=O stretch)~1650+-
C-H Bending (Pyrrolidine)~1450-+
C-O Stretch (Methoxy)~1100+-

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a concentrated solution of the analyte (10-50 mg/mL) in a suitable, non-absorbing solvent (e.g., CDCl₃ or CCl₄). The cell path length is typically short (50-100 µm).

  • Data Acquisition: Record the VCD and standard IR spectra simultaneously on an FT-IR spectrometer equipped with a VCD module.[6] Data collection often requires several hours to achieve an adequate signal-to-noise ratio.

  • Data Processing: The VCD spectrum is typically displayed as ΔA (A_L - A_R).

  • Analysis: Compare the experimental VCD spectrum of an enantiomerically enriched sample to the spectrum of its counterpart. A mirror-image relationship confirms their enantiomeric nature. The enantiomeric excess of a mixture can be determined by the linear relationship between VCD signal intensity and concentration.[9][10]

VCD cluster_R (R)-Isomer cluster_S (S)-Isomer R_VCD Positive VCD Signal (+) S_VCD Negative VCD Signal (-) R_VCD->S_VCD Mirror Image Spectra Light Circularly Polarized IR Light Light->R_VCD Light->S_VCD

Caption: VCD principle: Enantiomers yield mirror-image spectra.

Chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Principle of Differentiation: This is the most widely adopted method for both analytical and preparative separation of enantiomers.[11][12] The technique relies on a Chiral Stationary Phase (CSP) within the HPLC column. The CSP creates a chiral environment where the two enantiomers exhibit different affinities, leading to differential retention times (t_R).[2] Coupling the HPLC to a mass spectrometer (MS) provides highly sensitive and specific detection, confirming the molecular weight of the eluting compounds.[13][14]

Expertise & Causality: The key to a successful chiral separation is selecting the appropriate CSP. For a molecule like 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® IG-3) are excellent starting points.[12][15] The separation mechanism involves a combination of interactions, including hydrogen bonding (with the amide carbonyl), dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. One enantiomer will have a more favorable three-point interaction, causing it to be retained longer on the column.[16] Developing a method compatible with MS requires using volatile mobile phase additives like ammonium acetate instead of non-volatile phosphates.[2][14]

Hypothetical Chiral LC-MS Data

IsomerRetention Time (t_R) (min)Mass Spectrum (m/z) [M+H]⁺
(S)-Isomer (less retained)4.3192.06
(R)-Isomer (more retained)5.8192.06

Experimental Protocol: Chiral HPLC-MS Method Development

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IG, IA, IB).

  • Mobile Phase Optimization:

    • Start with a simple mobile phase like Methanol/Ammonium Acetate (e.g., 95:5 v/v).[15]

    • Adjust the solvent ratio to optimize resolution and analysis time. Modifiers like ethanol or isopropanol can also be tested.

    • Ensure the mobile phase is MS-compatible.[2]

  • Flow Rate and Temperature: Set a typical flow rate (e.g., 0.5 mL/min) and control the column temperature (e.g., 25 °C) for reproducibility.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the detector to monitor for the expected protonated molecular ion ([M+H]⁺), which for this compound is m/z 192.06.

  • Validation: Once separation is achieved, validate the method for linearity, accuracy, and precision according to relevant guidelines.

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Safety & Regulatory Compliance

Safety

2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone proper disposal procedures

Standard Operating Procedure: Laboratory Disposal of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone As a specialized halogenated organic compound, 2-chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone requires stringent lifec...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Laboratory Disposal of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone

As a specialized halogenated organic compound, 2-chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone requires stringent lifecycle management. Structurally, this compound is a chloroacetamide derivative. Chemicals containing the chloroacetyl moiety are potent electrophiles that act as reactive alkylating agents[1][2]. Because of their mechanism of action—reacting directly with biological nucleophiles such as proteins and DNA—they present significant toxicological hazards, including potential mutagenicity, skin sensitization, and severe irritation[2][3].

This guide provides the authoritative operational workflow for the safe handling, segregation, and disposal of this compound in a professional laboratory setting, ensuring compliance with environmental protection regulations.

The Causality of Halogenated Waste Segregation

Understanding why a chemical is disposed of in a specific manner is critical for laboratory safety. 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone must never be mixed with general, non-halogenated organic waste[4][5].

The presence of the covalently bound chlorine atom dictates its environmental fate and treatment requirements. When combusted, halogenated compounds generate hydrogen chloride (HCl) gas and, under suboptimal conditions, can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[6]. Therefore, environmental protection agencies mandate that halogenated organic waste be processed exclusively in specialized high-temperature chemical incinerators equipped with afterburners and alkaline acid-gas scrubbers[6][7]. Mixing this compound into non-halogenated waste streams compromises the disposal facility's ability to safely neutralize these corrosive byproducts, leading to regulatory violations and environmental hazards[5].

Operational Disposal Plan: Step-by-Step Methodology

The following protocol outlines the self-validating system for containerizing and disposing of 2-chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone.

Phase 1: Hazard Assessment & Personal Protective Equipment (PPE)

  • Conduct all waste consolidation inside a certified, properly functioning chemical fume hood to prevent inhalation of hazardous dust or vapors[3][8].

  • Don appropriate PPE: a fastened laboratory coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile or neoprene). If handling concentrated stock or cleaning a spill, double-gloving is recommended[3][9].

Phase 2: Waste Segregation and Containerization

  • Determine the Physical State:

    • Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., dichloromethane, methanol, or DMSO), collect the mixture in a liquid waste carboy strictly designated for "Halogenated Organic Solvent Waste" [4][5].

    • Solid Waste: Unused pure powder, contaminated weighing boats, filter papers, and pipette tips must be collected in a rigid, puncture-resistant container designated for "Toxic Solid Waste" or "Halogenated Solid Waste"[9][10].

  • Select Compatible Containers: Use leak-proof containers made of high-density polyethylene (HDPE) or amber glass. Do not use metal containers, as trace moisture can lead to halogen-induced corrosion over time.

  • Volume Management: Never fill liquid waste containers beyond 80-90% capacity. Leave adequate headspace to accommodate vapor expansion and prevent over-pressurization[5].

Phase 3: Labeling and Storage

  • Immediate Labeling: Affix a compliant Hazardous Waste tag to the container the moment the first drop or particle of waste is added.

  • Constituent Declaration: The label must explicitly list all chemical constituents and their approximate percentages (e.g., "2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone 5%, Dichloromethane 95%")[5]. Do not use abbreviations or structural formulas.

  • Storage Conditions: Store the sealed waste container in a designated secondary containment tray within a ventilated cabinet. Keep it segregated from incompatible materials, particularly strong bases, strong oxidizers, and strong nucleophiles, which could trigger exothermic reactions[3].

Phase 4: Institutional Transfer and Final Destruction

  • Prohibition of On-Site Treatment: Do not attempt to chemically neutralize or hydrolyze the compound (e.g., via base hydrolysis) on-site as a means of disposal. Unvalidated neutralization can generate uncontrolled heat, toxic fumes, and violates hazardous waste treatment regulations[3].

  • EHS Transfer: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. They will transport the material to a permitted facility for high-temperature incineration[10].

Quantitative Data & Classification Summary

ParameterClassification / SpecificationRationale / Source
Chemical Class Halogenated Organic Amide / Alkylating AgentContains a chloroacetyl moiety[1].
Primary Hazards Toxic, Irritant, Environmental HazardReacts with biological nucleophiles; harmful to aquatic life[2][7].
Waste Stream Halogenated Organic WasteRequires specialized incineration with acid-gas scrubbers[5][6].
Container Compatibility HDPE or GlassPrevents halogen-induced degradation; avoids metal corrosion[5].
Final Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the alkylating pharmacophore[7][10].

Waste Segregation Workflow

G Start Waste Generation: 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone State Determine Physical State of the Waste Start->State Liquid Liquid / Solvent Solution State->Liquid Solid Solid Powder / Consumables State->Solid HaloWaste Halogenated Organic Liquid Waste Container Liquid->HaloWaste SolidWaste Toxic Solid Waste Container Solid->SolidWaste Label Apply Hazardous Waste Label (List all constituents) HaloWaste->Label SolidWaste->Label EHS Transfer to EHS for High-Temp Incineration Label->EHS

Workflow for the segregation, containerization, and disposal of halogenated alkylating waste.

Sources

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